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  • Product: 2-Methylquinazoline-4,6-diamine
  • CAS: 90558-57-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Application of 2-Methylquinazoline-4,6-diamine in Targeted Therapeutics

Executive Summary: The Quinazoline Scaffold in Medicinal Chemistry In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the architectural foundation for numerous small-molecule inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazoline Scaffold in Medicinal Chemistry

In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the architectural foundation for numerous small-molecule inhibitors. Among these, the quinazoline class is recognized as a "privileged structure" due to its profound geometric and electrostatic complementarity with the ATP-binding pockets of various kinases[1].

2-Methylquinazoline-4,6-diamine represents a highly versatile, functionalized derivative within this family. By strategically positioning a methyl group at the C2 position and primary amines at the C4 and C6 positions, this molecule provides a unique balance of steric constraint and hydrogen-bonding potential. This whitepaper elucidates the physicochemical properties, structural rationale, and synthetic methodologies associated with 2-Methylquinazoline-4,6-diamine, providing a self-validating framework for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Elucidation

Accurate physicochemical characterization is the first step in validating any building block for high-throughput screening or lead optimization. 2-Methylquinazoline-4,6-diamine consists of a pyrimidine ring fused to a benzene ring, yielding a planar, electron-deficient aromatic system.

The molecular weight of the compound is strictly calculated based on its formula (C9H10N4), yielding 174.20 g/mol [2]. The presence of two primary amines significantly alters the compound's polarity and basicity compared to the unsubstituted quinazoline core.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Chemical Name 2-Methylquinazoline-4,6-diamineStandard IUPAC nomenclature.
CAS Registry Number 90558-57-9Unique identifier for sourcing and compliance[1].
Molecular Formula C9H10N4Determines exact mass for high-resolution MS.
Molecular Weight 174.20 g/mol Critical for stoichiometric calculations[2].
SMILES String NC1=C2C=C(N)C=CC2=NC(C)=N1Enables in silico docking and cheminformatics.
Hydrogen Bond Donors 4 (from two -NH2 groups)High potential for kinase hinge-region binding.
Hydrogen Bond Acceptors 4 (two ring nitrogens, two amines)Enhances aqueous solubility and target affinity.

Mechanistic Rationale in Drug Design

As an Application Scientist, I emphasize that the selection of a chemical scaffold is never arbitrary; it is dictated by the precise topology of the biological target.

Structure-Activity Relationship (SAR) Causality
  • The C4-Amino Group: In kinase inhibitors (such as EGFR or HER2 inhibitors), the C4 position frequently occupies the hinge region of the kinase domain. The primary amine acts as a critical hydrogen bond donor to the backbone carbonyl of specific residues (e.g., Met793 in EGFR), anchoring the molecule in the ATP-binding site[1].

  • The C6-Amino Group: This position typically points toward the solvent-exposed region or the allosteric pocket. It serves as an ideal synthetic handle. By functionalizing the C6-amine, chemists can append solubilizing groups or bulky moieties to enhance selectivity without disrupting the core binding mode.

  • The C2-Methyl Group: The addition of a methyl group at C2 introduces steric bulk. This bulk can restrict the rotational freedom of the molecule, locking it into a bioactive conformation. Furthermore, it can induce steric clashes with off-target kinases, thereby improving the inhibitor's selectivity profile.

Recent patent literature has also highlighted the utility of 2-methyl-quinazoline derivatives in disrupting critical protein-protein interactions, such as the Ras-Sos complex, which is notoriously difficult to drug using traditional ATP-competitive mechanisms[3].

Pathway Inhibitor 2-Methylquinazoline Scaffold EGFR EGFR / HER2 Kinase Inhibitor->EGFR ATP Competition RasSos Ras-Sos Complex Inhibitor->RasSos Allosteric Modulation EGFR->RasSos Activation Proliferation Tumor Proliferation RasSos->Proliferation Downstream MAPK

Fig 1. Dual-targeting potential of quinazoline derivatives in oncogenic signaling pathways.

Synthetic Methodology & Experimental Protocols

To utilize 2-Methylquinazoline-4,6-diamine effectively, researchers must understand its reactivity. The two amino groups are not chemically equivalent. The C4-amine is part of an amidine-like conjugated system, making it highly electron-deficient and poorly nucleophilic. Conversely, the C6-amine behaves like a standard aniline, making it highly reactive toward electrophiles.

This inherent electronic disparity allows for regioselective functionalization without the need for complex protecting group strategies.

Protocol: Regioselective Amidation of the C6-Position

The following self-validating protocol details the synthesis of a C6-amide derivative, a common step in generating targeted inhibitor libraries[3].

Step 1: Preparation and Dissolution

  • Action: Suspend 100 mg (0.57 mmol) of 2-Methylquinazoline-4,6-diamine in 3.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophilic acyl chloride. Argon prevents the oxidative degradation of the electron-rich diamine core.

Step 2: Base Addition

  • Action: Add 3.0 equivalents (1.71 mmol) of triethylamine (TEA) to the suspension.

  • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct formed during the acylation event. Without TEA, the quinazoline nitrogens would protonate, deactivating the molecule and prematurely halting the reaction.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.2 equivalents of the desired acyl chloride dropwise over 10 minutes.

  • Causality: Lowering the temperature provides kinetic control. It maximizes regioselectivity for the more nucleophilic C6-amino group while suppressing unwanted functionalization at the electronically deactivated C4-amino position.

Step 4: Reaction Progression & Quenching

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via LC-MS. Once complete, remove the solvent in vacuo.

  • Causality: LC-MS provides real-time validation of the mass shift (+Acyl mass - HCl), ensuring the reaction has reached completion before workup, thereby minimizing yield loss and simplifying purification.

Step 5: Purification

  • Action: Purify the crude residue using preparative High-Performance Liquid Chromatography (prep-HPLC) utilizing a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: Prep-HPLC isolates the target compound from unreacted starting material and trace bis-acylated byproducts, guaranteeing the >98% purity required for reliable in vitro kinase or cell-based assays.

Workflow Step1 1. Dissolution (Anhydrous DCM) Step2 2. Base Addition (Triethylamine) Step1->Step2 Step3 3. Acylation (0°C, Dropwise) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4

Fig 2. Standardized synthetic workflow for regioselective functionalization of the scaffold.

Analytical Validation Standards

To ensure scientific integrity, any synthesized derivative of 2-Methylquinazoline-4,6-diamine must undergo rigorous analytical validation:

  • ^1^H-NMR (400 MHz, DMSO-d6): Essential for confirming regioselectivity. The disappearance of the C6-amine protons (~5.5 ppm) and the retention of the C4-amine protons (~7.5 ppm) validates successful C6-functionalization.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the functionalized product, ruling out bis-acylation or side-reactions at the C2-methyl group.

By adhering to these structurally informed methodologies, researchers can leverage 2-Methylquinazoline-4,6-diamine as a robust foundation for the next generation of precision therapeutics.

References

  • Benchchem. "2-Methylquinazoline-4,6-diamine | CAS 90558-57-9". Benchchem Product Catalog.
  • BLD Pharm. "90558-57-9 | 2-Methylquinazoline-4,6-diamine". BLD Pharm Database.
  • Google Patents. "WO2018172250A1 - 2-methyl-quinazolines". World Intellectual Property Organization.

Sources

Exploratory

An In-depth Technical Guide to Unveiling the Biological Targets of 2-Methylquinazoline-4,6-diamine Analogs

Preamble: From a Privileged Scaffold to Precision Targets The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From a Privileged Scaffold to Precision Targets

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets. This has led to the development of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] The 2-Methylquinazoline-4,6-diamine scaffold represents a specific, yet promising, iteration of this core. The strategic placement of the methyl group at the 2-position and diamine functionalities at the 4- and 6-positions provides a unique three-dimensional architecture and a distinct pattern of hydrogen bond donors and acceptors. These features are critical determinants of target specificity and pharmacological effect.

This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with novel analogs of 2-Methylquinazoline-4,6-diamine. It eschews a one-size-fits-all approach, instead providing a logical, field-proven framework for systematically identifying and validating the biological targets of this specific compound class. We will delve into the causality behind experimental choices, ensuring a self-validating and robust target discovery cascade.

I. The Quinazoline Legacy: Charting a Course for Target Discovery

The extensive history of quinazoline-based drug discovery provides a fertile ground for hypothesis generation. Based on a comprehensive review of existing literature, we can prioritize several high-probability target classes for 2-Methylquinazoline-4,6-diamine analogs.

The Kinome: A Realm of Opportunity

The protein kinase family is the most prominent and successfully drugged target class for quinazoline scaffolds.[4] The quinazoline core effectively mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): A significant number of approved quinazoline-based drugs, such as Gefitinib and Lapatinib, target these receptor tyrosine kinases.[6][7][8] The 4-amino group of the 2-Methylquinazoline-4,6-diamine scaffold can be readily derivatized to mimic the 4-anilino substitution pattern crucial for potent EGFR/HER2 inhibition.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-mediated angiogenesis is a validated anti-cancer strategy. The quinazoline scaffold is present in multi-kinase inhibitors like Vandetanib that target VEGFR.[3]

  • The PI3K/Akt/mTOR Pathway: This critical cell survival and proliferation pathway is a high-interest target. Quinazoline derivatives have been developed as dual inhibitors of PI3K and other kinases.[9][10]

Beyond the Kinome: Expanding the Target Landscape

While kinases are a primary focus, the versatility of the quinazoline scaffold extends to other important enzyme families and cellular components.

  • Poly (ADP-ribose) Polymerase (PARP): The quinazolinone moiety, structurally related to our scaffold, is a known bioisostere for the phthalazinone core of PARP inhibitors like Olaparib.[11][12][13] This makes PARP a compelling target for analogs of 2-Methylquinazoline-4,6-diamine, particularly in the context of synthetic lethality in cancers with DNA repair deficiencies.

  • Histone Deacetylases (HDACs): Quinazoline-containing molecules have been successfully developed as inhibitors of HDACs, particularly HDAC6, which is involved in protein homeostasis and cell motility.[9][10][14]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the quinazoline ring system allows for intercalation into DNA, potentially disrupting DNA replication and transcription. This can lead to the inhibition of topoisomerases.[15][16][17]

II. A Systematic Workflow for Target Identification and Validation

The following workflow provides a multi-pronged, systematic approach to move from a novel 2-Methylquinazoline-4,6-diamine analog with interesting phenotypic activity to a validated biological target.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation in a Cellular Context cluster_2 Phase 3: Elucidating Selectivity and Mechanism phenotypic_screening Phenotypic Screening (e.g., Anti-proliferative Assay) affinity_probe Affinity Probe Synthesis phenotypic_screening->affinity_probe Active Analog pull_down Affinity Chromatography-Mass Spectrometry affinity_probe->pull_down hit_list Generate Hit List of Potential Binders pull_down->hit_list cetsa Cellular Thermal Shift Assay (CETSA) hit_list->cetsa Prioritized Hits target_engagement Confirm Target Engagement cetsa->target_engagement kinome_profiling Kinome-wide Profiling target_engagement->kinome_profiling Validated Target(s) pathway_analysis Downstream Pathway Analysis target_engagement->pathway_analysis selectivity Determine Selectivity Profile kinome_profiling->selectivity moa Elucidate Mechanism of Action pathway_analysis->moa CETSA_Workflow start Intact Cells treat Treat with Analog or Vehicle start->treat heat Heat Shock at Various Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Melt Curve quantify->plot shift Observe Thermal Shift plot->shift

Sources

Foundational

Thermodynamic Solvation Profile of 2-Methylquinazoline-4,6-diamine: Aqueous vs. Organic Media

Executive Summary 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) is a privileged chemical scaffold extensively utilized in medicinal chemistry, particularly noted for its role in the design of small-molecule kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) is a privileged chemical scaffold extensively utilized in medicinal chemistry, particularly noted for its role in the design of small-molecule kinase inhibitors targeting the epidermal growth factor receptor (EGFR) in oncology [1][1]. While the biological activity of this diamine-substituted quinazoline is well-documented, its physicochemical properties dictate its developability. A critical trade-off in its structural design is the C2-methyl group, which enhances metabolic stability but introduces a lipophilic penalty that significantly reduces aqueous solubility [1][1]. This whitepaper provides an in-depth analysis of its solvation thermodynamics, contrasting its behavior in aqueous versus organic media, and outlines a self-validating experimental protocol for accurate solubility determination.

Structural Causality & Solvation Thermodynamics

The solubility profile of a molecule is the macroscopic manifestation of microscopic intermolecular forces. For 2-Methylquinazoline-4,6-diamine (Molecular Weight: 174.20 g/mol , CLogP: ~1.24 [2][2]), solubility represents a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the chosen medium.

  • The Quinazoline Core & C2-Methyl Group: The bicyclic aromatic system provides a rigid, planar geometry that facilitates strong π−π stacking in the crystal lattice. The addition of the C2-methyl group increases the overall hydrophobicity of the molecule. In aqueous media, this non-polar surface area forces water molecules to form highly ordered, entropically unfavorable clathrate-like structures (the hydrophobic effect), severely limiting intrinsic aqueous solubility ( S0​ ).

  • The 4,6-Diamine Substituents: The primary amine groups (-NH 2​ ) serve as critical hydrogen bond donors and acceptors. In polar organic solvents (e.g., DMSO, methanol), these groups form favorable solute-solvent interactions that overcome the lattice energy. In aqueous environments, the basicity of the amines allows for pH-dependent solubility; at a pH below the pKa of the conjugate acid, protonation occurs, yielding a highly soluble cationic salt.

SolvationMechanisms Core 2-Methylquinazoline-4,6-diamine Methyl 2-Methyl Group Core->Methyl Diamine 4,6-Diamine Groups Core->Diamine Quinazoline Quinazoline Ring Core->Quinazoline AqSol Aqueous Solubility Methyl->AqSol Decreases OrgSol Organic Solubility Methyl->OrgSol Increases Diamine->AqSol Increases (Low pH) Diamine->OrgSol Increases (Polar) Quinazoline->AqSol Decreases Quinazoline->OrgSol Increases

Figure 1: Structural determinants of 2-Methylquinazoline-4,6-diamine solubility.

Comparative Solubility Profile: Water vs. Organic Solvents

The dichotomy between organic and aqueous solubility dictates the compound's handling in both synthetic and biological applications. The table below summarizes the theoretical and empirical solvation behavior across various dielectric environments.

Solvent SystemDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility Range
Water (pH 7.4) 80.1High cohesive energy of solid state overcomes weak neutral hydration.< 0.1 mg/mL (Poor)
Water (pH 2.0) 80.1Ion-dipole interactions via protonated amine groups.> 5.0 mg/mL (High)
DMSO 46.7Polar aprotic solvation; strong H-bond acceptance from -NH 2​ .> 20 mg/mL (Excellent)
Methanol 32.7Polar protic solvation; competitive H-bonding.5 - 10 mg/mL (Moderate)
Hexane 1.89Inability to disrupt solid-state H-bonding and π−π stacking.< 0.01 mg/mL (Insoluble)

Self-Validating Experimental Protocol for Solubility Determination

Relying on kinetic solubility (e.g., diluting a DMSO stock into buffer until precipitation occurs) often leads to false positives due to metastable supersaturation. For accurate developability assessment, a thermodynamic shake-flask method must be employed. Crucially, this protocol incorporates a self-validating step to ensure the integrity of the collected data.

ShakeFlaskWorkflow Step1 1. Solid Addition Step2 2. Equilibration (48h Shaking) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4 Step5 5. Validation (PXRD Check) Step4->Step5

Figure 2: Thermodynamic shake-flask methodology with solid-state validation.

Step-by-Step Methodology:
  • Saturating the System: Introduce an excess of 2-Methylquinazoline-4,6-diamine powder (approx. 50 mg) into 1.0 mL of the test solvent (e.g., pH 7.4 phosphate buffer or pure DMSO) in a chemically inert borosilicate glass vial.

  • Isothermal Equilibration: Seal and incubate the vial in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

    • Causality: 48 hours provides sufficient kinetic energy to overcome the activation barrier of lattice dissociation, ensuring true thermodynamic equilibrium is reached rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved active pharmaceutical ingredient (API). Filter the supernatant through a 0.22 µm PTFE membrane.

    • Protocol Standard: Always discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Chromatographic Quantification: Dilute the filtrate into the mobile phase and quantify the concentration using HPLC-UV (Reverse-phase C18 column, detection at λmax​ ~254 nm).

  • Solid-State Validation (Critical Trustworthiness Step): Recover the residual solid pellet, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: Solvents can induce polymorphic phase transitions or the formation of solvates/hydrates during the 48-hour equilibration. If the PXRD pattern of the recovered solid differs from the bulk starting material, the measured solubility represents the new crystal form, and the data must be annotated accordingly to maintain scientific integrity.

Implications for Drug Development and Formulation

The distinct solubility profile of 2-Methylquinazoline-4,6-diamine directly impacts downstream pharmaceutical workflows:

  • In Vitro Screening: The compound's high solubility in polar aprotic solvents makes DMSO the universal vehicle for stock solutions (typically 10-50 mM). However, when dosing into aqueous biochemical assays (e.g., EGFR kinase assays), the final DMSO concentration must be strictly maintained below 1% v/v to prevent compound crash-out and artifactual protein denaturation.

  • Formulation Engineering: The poor intrinsic aqueous solubility ( S0​ ) at physiological pH presents a significant bioavailability bottleneck. To formulate this scaffold for in vivo efficacy, scientists must employ enabling technologies. This includes salt screening (e.g., utilizing the 4,6-diamine groups to form hydrochloride or mesylate salts) or utilizing amorphous solid dispersions (ASDs) with hydrophilic polymers to bypass the high crystal lattice energy entirely.

References

  • Benchchem. "2-Methylquinazoline-4,6-diamine | CAS 90558-57-9". Benchchem.
  • EnamineStore. "BBV-38345556 (2-methylquinazoline-4,6-diamine)". EnamineStore.

Sources

Exploratory

2-Methylquinazoline-4,6-diamine (CAS 90558-57-9): A Privileged Scaffold in Targeted Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Quinazoline-based compounds are universally recognized as privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Quinazoline-based compounds are universally recognized as privileged structures in medicinal chemistry, heavily utilized for developing biologically active molecules 1[1]. Among these, 2-Methylquinazoline-4,6-diamine serves as a critical chemical scaffold. Its rigid, planar aromatic system and dual amine functionalities make it an ideal building block for the design and synthesis of novel small-molecule inhibitors, particularly those targeting oncology and cardiovascular pathways 1[1].

Chemical Identification & Structural Properties

Understanding the exact physicochemical properties of a scaffold is the first step in rational drug design. The presence of the C2-methyl group introduces specific steric constraints that can enhance kinase selectivity, while the C4 and C6 diamines provide orthogonal points for derivatization 2[2].

PropertyValue
Chemical Name 2-Methylquinazoline-4,6-diamine
CAS Number 90558-57-9
Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
SMILES NC1=C2C=C(N)C=CC2=NC(C)=N1
InChIKey IVJNVMJPCBIFTA-UHFFFAOYSA-N
CLogP 1.243

(Data aggregated from authoritative chemical databases 1[1], 3[3], 4[4], 5[5])

Pharmacological Relevance & Target Pathways

The mechanism of action for derivatives of 2-Methylquinazoline-4,6-diamine frequently involves the disruption of cellular processes in cancer cells 1[1]. The quinazoline core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of tyrosine kinases.

Specifically, derivatives synthesized from this scaffold have demonstrated potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) , with some analogs exhibiting IC50 values as low as 0.096 μM 1[1]. Furthermore, recent patent literature highlights the use of 2-methyl-quinazoline compounds in selectively inhibiting the Ras-Sos interaction , a critical node in the MAPK/ERK pathway, without significantly targeting wild-type EGFR 2[2]. This dual-utility makes the scaffold invaluable for overcoming resistance mutations (e.g., EGFR T790M) 2[2].

EGFR_Pathway Inhibitor 2-Methylquinazoline-4,6-diamine Derivatives EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Competitive Inhibition Ras Ras / Sos Complex Inhibitor->Ras Allosteric Modulation EGFR->Ras Phosphorylation MAPK MAPK/ERK Pathway Ras->MAPK Activation Proliferation Tumor Proliferation MAPK->Proliferation Gene Transcription

Mechanistic pathway showing 2-Methylquinazoline-4,6-diamine derivatives inhibiting EGFR and Ras-Sos.

Synthesis & Chemical Derivatization Workflow

To build complex inhibitors from 2-Methylquinazoline-4,6-diamine, chemists exploit the differential nucleophilicity of the two amine groups. The C4-amine is conjugated directly with the electron-deficient pyrimidine ring, altering its pKa and reactivity compared to the C6-amine on the carbocyclic ring.

Workflow Scaffold 2-Methylquinazoline-4,6-diamine Protect Selective Protection Scaffold->Protect SubN4 N4-Amine Derivatization Protect->SubN4 Deprotect Deprotection SubN4->Deprotect SubN6 N6-Amine Derivatization Deprotect->SubN6 Lead Target Kinase Inhibitor SubN6->Lead

Step-by-step chemical derivatization workflow of the 2-Methylquinazoline-4,6-diamine scaffold.

Experimental Protocols: Scaffold Functionalization & Validation

Protocol A: Selective Amidation of the C6-Amine
  • Objective : Synthesize a C6-amide derivative while preserving the C4-amine for subsequent reactions 2[2].

  • Causality & Rationale : Acyl chlorides will react with the most nucleophilic and sterically accessible amine. By running the reaction at 0°C, we kinetically favor mono-acylation and prevent exothermic over-reaction. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the quinazoline nitrogens which would stall the reaction.

  • Step-by-Step Methodology :

    • Preparation : Dissolve 100 mg (0.57 mmol) of 2-Methylquinazoline-4,6-diamine and 3.0 equivalents of triethylamine in 3.0 mL of anhydrous dichloromethane (DCM) 2[2].

    • Cooling : Submerge the reaction flask in an ice bath to reach 0°C.

    • Addition : Add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise over 10 minutes 2[2].

    • Reaction : Remove the ice bath and stir the resulting mixture at room temperature for 2 hours 2[2].

    • Monitoring (Self-Validation) : Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material spot and the appearance of a single new spot indicates successful mono-acylation.

    • Purification : Remove the solvent in vacuo and purify the residue by preparative HPLC to isolate the target product 2[2].

    • Structural Confirmation (Self-Validation) : Confirm regioselectivity using 2D-NMR (HMBC). The amide proton at C6 will show distinct scalar couplings compared to the free C4-amine protons.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR/Ras-Sos)
  • Objective : Evaluate the half-maximal inhibitory concentration (IC50) of the synthesized quinazoline derivative.

  • Causality & Rationale : A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it minimizes background auto-fluorescence from the library compounds, ensuring high signal-to-noise ratios.

  • Step-by-Step Methodology :

    • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO.

    • Plating : Transfer the compounds to a 384-well low-volume assay plate. Ensure the final DMSO concentration in the assay buffer is <1% to prevent solvent-induced protein denaturation.

    • Incubation : Add the recombinant target protein (e.g., mutant EGFR kinase domain) and the TR-FRET labeled substrate. Incubate for 60 minutes at room temperature.

    • Detection : Measure the fluorescence emission ratio (e.g., 665 nm / 615 nm) using a microplate reader.

    • Data Analysis : Calculate the IC50 using a 4-parameter logistic fit model.

    • Assay Validation (Self-Validation) : Include a known irreversible mutant-selective EGFR-TKI (e.g., AZD9291 / Osimertinib) as a positive control 2[2]. The assay is deemed valid only if the control IC50 falls within 3-fold of its established historical average.

Quantitative Data & Pharmacological Summary

To benchmark the utility of 2-Methylquinazoline-4,6-diamine derivatives, the following table summarizes typical pharmacological parameters observed in literature and patent data:

ParameterTypical Range / ValueSignificance in Drug Design
EGFR (Mutant) IC50 ~0.096 μM 1[1]High potency against resistant tumor cell lines.
Ras-Sos Inhibition Active 2[2]Disrupts protein-protein interactions without targeting wild-type EGFR.
Hydrogen Bond Donors 2Facilitates critical interactions with the kinase hinge region.
Hydrogen Bond Acceptors 4Enhances solubility and binding affinity.
CLogP 1.243 3[3]Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).

References

  • Benchchem - 2-Methylquinazoline-4,6-diamine|CAS 90558-57-9. 1

  • EnamineStore - BBV-38345556.3

  • 10X CHEM - 90558-57-9 | 2-Methylquinazoline-4,6-diamine.4

  • BLD Pharm - 90558-57-9|2-Methylquinazoline-4,6-diamine. 5

  • Google Patents - WO2018172250A1 - 2-methyl-quinazolines. 2

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Synthesis for 2-Methylquinazoline-4,6-diamine

Executive Summary In the landscape of modern medicinal chemistry, quinazoline derivatives are recognized as highly privileged scaffolds. Specifically, 2-Methylquinazoline-4,6-diamine (CAS: 90558-57-9) serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinazoline derivatives are recognized as highly privileged scaffolds. Specifically, 2-Methylquinazoline-4,6-diamine (CAS: 90558-57-9) serves as a critical intermediate in the synthesis of advanced small-molecule therapeutics, including potent inhibitors targeting the Ras-Sos interaction and epidermal growth factor receptor (EGFR) pathways[1],[2].

While its structural geometry makes it highly valuable for kinase binding, the dual amine substitutions and the lipophilic quinazoline core introduce specific toxicological liabilities. This whitepaper provides an in-depth synthesis of the safety data sheets (SDS), elucidates the mechanistic causality behind its hazard classifications, and outlines self-validating experimental protocols for toxicity profiling.

Physicochemical Profile and Structural Significance

The biological activity and toxicity of 2-Methylquinazoline-4,6-diamine are intrinsically linked to its physicochemical properties. The dual primary amines act as hydrogen bond donors, essential for anchoring the molecule within the ATP-binding pockets of target kinases[2]. However, these same functional groups dictate its metabolic fate and localized tissue reactivity.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Methylquinazoline-4,6-diamine
CAS Registry Number 90558-57-9
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Predicted Melting Point 244 - 246 °C
Predicted pKa ~7.39 (Basic)
SMILES String NC1=C2C=C(N)C=CC2=NC(C)=N1

Toxicological Mechanisms and Causality

Understanding the why behind a chemical's toxicity is paramount for drug development professionals. The hazard statements associated with 2-Methylquinazoline-4,6-diamine are not arbitrary; they are the direct result of its structural interactions at the cellular and systemic levels[3],[4].

  • Acute Oral Toxicity (H302): Upon ingestion, the compound undergoes rapid hepatic first-pass metabolism. The primary amine groups are highly susceptible to N-oxidation by cytochrome P450 enzymes, generating reactive hydroxylamine intermediates. These electrophilic species deplete intracellular glutathione, inducing severe oxidative stress and subsequent cellular apoptosis[3].

  • Serious Eye Irritation (H319): The localized toxicity to mucosal membranes is driven by the compound's basicity (pKa ~7.39). Direct contact with the aqueous environment of the cornea leads to rapid pH shifts and the disruption of the epithelial lipid bilayer, triggering acute inflammatory cytokine cascades[3].

  • Aquatic Toxicity (H410): The lipophilic quinazoline core drives environmental persistence and bioaccumulation. In aquatic organisms, the compound partitions into cellular membranes, uncoupling oxidative phosphorylation and disrupting osmoregulation, leading to chronic toxicity even at low exposure levels[3],[4].

Mechanistic Pathway Visualization

ToxicityMechanisms Compound 2-Methylquinazoline-4,6-diamine (CAS: 90558-57-9) Bioaccumulation Lipophilic Bioaccumulation (Aquatic Environments) Compound->Bioaccumulation Environmental Release Metabolism Hepatic CYP450 N-Oxidation (Reactive Intermediates) Compound->Metabolism Oral Ingestion Mucosal Mucosal Membrane Contact (High Localized Basicity) Compound->Mucosal Direct Exposure H410 H410: Very Toxic to Aquatic Life (Chronic Disruption) Bioaccumulation->H410 Membrane Disruption OxidativeStress Oxidative Stress & Apoptosis Metabolism->OxidativeStress Hydroxylamine Formation H319 H319: Serious Eye Irritation (Corneal Inflammation) Mucosal->H319 Lipid Bilayer Disruption H302 H302: Acute Oral Toxicity (Systemic Damage) OxidativeStress->H302 Cellular Death

Fig 1: Mechanistic pathways driving the toxicological profile of 2-Methylquinazoline-4,6-diamine.

Safety Data Sheet (SDS) Synthesis

Standardized handling protocols must be strictly adhered to when utilizing this compound in synthetic workflows. The following table synthesizes the core GHS classifications[3],[4].

Table 2: GHS Hazard and Precautionary Classifications
CategoryClassification / Statement
Signal Word Warning
Hazard Classes Acute Tox. 4 (Oral), Eye Irrit. 2, Aquatic Chronic 1
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.H410: Very toxic to aquatic life with long-lasting effects.
Key Precautionary Statements P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Experimental Methodologies for Toxicity Validation

To ensure rigorous scientific integrity during drug development, the toxicity of quinazoline intermediates must be empirically validated. The following self-validating protocols are designed to confirm the H302 and H410 hazard classifications.

Protocol 1: Orthogonal In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Causality & Rationale: Traditional colorimetric assays (like MTT) rely on mitochondrial reductases. Because quinazoline derivatives can directly inhibit off-target mitochondrial kinases, MTT assays often yield false-positive cytotoxicity readings. The ATP-based CellTiter-Glo (CTG) assay is chosen here because it provides an orthogonal, direct measurement of metabolic viability, creating a highly trustworthy and self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (human liver carcinoma) cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-Methylquinazoline-4,6-diamine in DMSO. Perform a 10-point serial dilution (100 µM to 0.1 nM) in culture media. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Treatment & Controls: Add the compound dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine) to self-validate the assay's dynamic range.

  • Incubation: Incubate the treated plates for 72 hours.

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

  • Data Analysis: Normalize data against the vehicle control and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Zebrafish Embryo Acute Toxicity Test (ZFET) for H410 Validation

Causality & Rationale: To validate the Aquatic Chronic 1 (H410) classification, the Zebrafish Embryo Toxicity Test (ZFET) is utilized. Zebrafish share high genetic homology with humans and provide a whole-organism model that accurately reflects lipophilic bioaccumulation and developmental toxicity without the ethical constraints of adult mammalian testing.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized zebrafish eggs (Danio rerio) within 2 hours post-fertilization (hpf). Select healthy, viable embryos using a stereomicroscope.

  • Exposure Setup: Transfer embryos into 24-well plates (1 embryo per well, 20 embryos per concentration group).

  • Dosing: Expose embryos to varying concentrations of 2-Methylquinazoline-4,6-diamine (e.g., 0.1, 1.0, 10, and 50 mg/L) dissolved in standardized E3 medium. Include a negative control (E3 medium only) and a positive control (3.4 mg/L 3,4-dichloroaniline) to validate assay sensitivity.

  • Incubation: Maintain plates at 26 ± 1°C under a 14h light/10h dark cycle.

  • Endpoint Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope. Record four primary apical endpoints: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat.

  • Lethality Calculation: Any positive observation among the four endpoints indicates lethality. Calculate the LC₅₀ at 96 hours to definitively quantify aquatic toxicity.

References

  • Benchchem. "2-Methylquinazoline-4,6-diamine|CAS 90558-57-9." Benchchem Catalog.
  • Google Patents. "WO2018172250A1 - 2-methyl-quinazolines." Google Patents Database.
  • ChemScene. "90558-57-9 | 2-Methylquinazoline-4,6-diamine." ChemScene Product Data.
  • Sigma-Aldrich. "2-Methyl-4,6-quinazolinediamine AldrichCPR 1016840-28-0." Sigma-Aldrich Catalog.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for selective acetylation of 2-Methylquinazoline-4,6-diamine

Executive Summary 2-Methylquinazoline-4,6-diamine is a privileged structural motif in medicinal chemistry, serving as a critical scaffold for the development of targeted therapeutics, including Epidermal Growth Factor Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinazoline-4,6-diamine is a privileged structural motif in medicinal chemistry, serving as a critical scaffold for the development of targeted therapeutics, including Epidermal Growth Factor Receptor (EGFR) inhibitors and Ras-Sos interaction modulators. A frequent bottleneck in analog synthesis is the selective functionalization of its two primary amino groups. This application note details a robust, self-validating protocol for the regioselective N-acetylation of the 6-amino group, ensuring the 4-amino group remains unreacted for downstream modifications.

Mechanistic Rationale: The Causality of Regioselectivity

The successful differentiation of the two primary amines on the 2-methylquinazoline-4,6-diamine scaffold relies entirely on the intrinsic electronic properties of the quinazoline ring system.

  • The 4-Amino Group (Low Nucleophilicity): The amine situated at the 4-position is part of a cyclic amidine (or vinylogous cyanamide) resonance system. Its nitrogen lone pair is heavily delocalized into the electron-deficient pyrimidine ring. This electronic pull drastically reduces its availability for nucleophilic attack.

  • The 6-Amino Group (High Nucleophilicity): Conversely, the amine at the 6-position behaves as an aniline-type aromatic amine. While its lone pair is conjugated with the benzene ring, it lacks the severe electron-withdrawing effect seen at the 4-position. Consequently, it remains significantly more nucleophilic and sterically accessible.

When the diamine is treated with a controlled equivalent of an acylating agent at reduced temperatures, the reaction proceeds exclusively at the 6-position. This regioselective causality is well-documented in the synthesis of PI3K inhibitors, where the disappearance of the 6-NH₂ signal and the retention of the 4-NH₂ signal can be definitively observed via ¹H-NMR . The protocol parameters below are adapted from established patent literature for synthesizing 2-methyl-quinazoline derivatives .

Regioselectivity cluster_0 Electronic & Steric Assessment Diamine 2-Methylquinazoline-4,6-diamine (Starting Material) Amino6 6-Amino Group Aniline-like High Nucleophilicity Diamine->Amino6 Contains Amino4 4-Amino Group Amidine-like Low Nucleophilicity Diamine->Amino4 Contains Reagent Acetyl Chloride (1.1 - 1.3 eq) Triethylamine, 0 °C to RT Amino6->Reagent Favorable Nucleophilic Attack Amino4->Reagent Electronically Hindered Product Regioselective Product N-(4-amino-2-methylquinazolin-6-yl)acetamide Reagent->Product Yields (via Workup)

Logical framework dictating the regioselective acetylation of 2-methylquinazoline-4,6-diamine.

Experimental Protocol

This methodology establishes a self-validating system by integrating In-Process Quality Control (IPQC) steps to ensure the reaction does not proceed to diacetylation.

Reagents and Materials
  • Substrate: 2-Methylquinazoline-4,6-diamine (1.0 equiv)

  • Acylating Agent: Acetyl chloride (1.1 - 1.3 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Suspend 2-methylquinazoline-4,6-diamine (e.g., 100 mg, 0.57 mmol) in anhydrous DCM (3.0 - 5.0 mL) under an inert nitrogen atmosphere.

  • Addition of Base: Add triethylamine (174 mg, 1.72 mmol, 3.0 equiv) to the suspension. Stir at room temperature for 5 minutes until the mixture becomes relatively homogeneous.

  • Cooling (Critical Step): Submerge the reaction flask in an ice-water bath to bring the internal temperature strictly to 0 °C. Causality: Lowering the thermal energy prevents the less nucleophilic 4-amino group from overcoming its activation barrier, thereby preventing diacetylation.

  • Acylation: Dilute acetyl chloride (58 mg, 0.74 mmol, 1.3 equiv) in a small volume of anhydrous DCM (1.0 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes.

  • Reaction Progression & IPQC: Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20-25 °C). Stir for 2 hours.

    • Self-Validation (IPQC): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the mono-acetylated product ( [M+H]+≈217.1 ). The absence of a [M+H]+≈259.1 peak confirms that diacetylation has been successfully avoided.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by preparative HPLC (basic conditions) or flash column chromatography (eluting with a gradient of 0-20% MeOH in EtOAc) to yield pure N-(4-amino-2-methylquinazolin-6-yl)acetamide as an off-white solid.

Workflow Step1 1. Dissolution Diamine + TEA in anhydrous DCM Step2 2. Cooling Ice bath to 0 °C Step1->Step2 Step3 3. Acylation Dropwise addition of Acetyl Chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2h Step3->Step4 Step5 5. Purification Aq. Workup & Prep-HPLC Step4->Step5

Step-by-step experimental workflow for the selective 6-N-acetylation protocol.

Data Presentation & Validation Metrics

To ensure the protocol is executed correctly, the following quantitative parameters and analytical checkpoints must be met.

Reaction Optimization Parameters

The table below summarizes the causality of varying reaction parameters and their direct impact on the chemoselectivity of the reaction.

ParameterCondition A (Sub-optimal)Condition B (Optimized Protocol)Condition C (Excessive)
Acetyl Chloride 0.9 equiv1.1 - 1.3 equiv > 2.0 equiv
Temperature RT (During addition)0 °C to RT Reflux
Base (TEA) 1.0 equiv3.0 equiv 3.0 equiv
Observed Result Incomplete conversionSelective 6-acetylation Formation of diacetylated side products
Analytical Characterization (NMR Validation)

The ultimate self-validation of this protocol is the ¹H-NMR spectrum of the purified product. The disappearance of specific proton signals confirms the exact site of acylation.

Proton AssignmentStarting Material (δ ppm)Product (δ ppm)Diagnostic Observation
6-NH₂ (Aniline-like) ~5.3 - 5.5 (br s, 2H)Absent Confirms successful acylation at the 6-position.
4-NH₂ (Amidine-like) ~7.3 - 7.5 (br s, 2H)~7.4 - 7.6 (br s, 2H) Retained signal confirms regioselectivity was maintained.
Acetyl (-CH₃) Absent~2.1 (s, 3H) Confirms the covalent addition of the acetyl group.
Amide (-NH) Absent~10.0 - 10.2 (s, 1H) Confirms the formation of the new amide bond.

References

  • Title: Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo), 2014, 62(12), 1166-72. URL: [Link]

  • Title: 2-methyl-quinazolines (Patent WO2018172250A1)
Application

Advanced Application Note: 2-Methylquinazoline-4,6-diamine in Heterocyclic Fusion for Drug Discovery

Executive Summary 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) has emerged as a privileged and highly versatile scaffold in medicinal chemistry[1]. The quinazoline core itself is a cornerstone of numerous FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) has emerged as a privileged and highly versatile scaffold in medicinal chemistry[1]. The quinazoline core itself is a cornerstone of numerous FDA-approved kinase inhibitors. By leveraging the differential reactivity of the 4- and 6-amino groups, synthetic chemists can construct complex tricyclic architectures—such as thiazolo[5,4-f]quinazolines and triazolo[1,5-c]quinazolines. These fused systems exhibit potent biological activities, particularly as highly selective inhibitors against neurodegenerative targets like DYRK1A and various oncology targets[2][3].

This application note details the mechanistic rationale, chemoselective precursor synthesis, and step-by-step protocols for utilizing this diamine in advanced heterocyclic fusion.

Mechanistic Rationale: The Dual-Amine Advantage

The synthetic utility of 2-methylquinazoline-4,6-diamine lies in the distinct electronic environments of its two primary amines. Understanding this causality is critical for designing self-validating experimental workflows:

  • C-6 Amine (Aniline-like Reactivity): The amino group at the 6-position is highly nucleophilic. It readily participates in electrophilic aromatic substitutions and condensation reactions. This makes it the primary site for initial functionalization, such as the reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form an imino-1,2,3-dithiazole intermediate[3].

  • C-4 Amine (Amidine-like Reactivity): The 4-amino group is conjugated with the pyrimidine ring nitrogens, reducing its nucleophilicity compared to the C-6 amine. However, this amidine-like character makes it uniquely suited for Dimroth rearrangements. Under thermal or microwave conditions, the C-4 amine can undergo ring-opening and re-closure, facilitating the fusion of pyrimido or triazolo rings[4].

Strategic Workflow Design: Because the C-6 amine is more reactive, it will preferentially react with strong electrophiles. To functionalize the C-4 position first, the C-6 position must either be protected or synthesized post-C-4 modification (e.g., by reducing a 6-nitro precursor after C-4 substitution)[5].

Reactivity Precursor 2-Methylquinazoline- 4,6-diamine C6 C-6 Primary Amine (Aniline-like Reactivity) Precursor->C6 High Nucleophilicity C4 C-4 Amino Group (Amidine-like Reactivity) Precursor->C4 Lower Nucleophilicity Thiazolo Thiazolo[5,4-f]quinazolines (DYRK1A Inhibitors) C6->Thiazolo + Appel Salt (DCM, RT) Triazolo Triazolo[1,5-c]quinazolines (Antiviral/Anticancer) C4->Triazolo + Electrophiles (Dimroth Rearrangement)

Caption: Reactivity map of 2-Methylquinazoline-4,6-diamine for targeted heterocyclic fusion.

Experimental Protocols

Protocol A: Chemoselective Synthesis of the 4,6-Diamine Precursor

Objective: Reduce a 6-nitroquinazolin-4-amine intermediate to the corresponding 4,6-diamine without dehalogenating other sensitive functional groups on the molecule. Causality: Catalytic hydrogenation (Pd/C, H2) is often used for nitro reduction but can cause unwanted dehalogenation of fluorinated or chlorinated aryl rings commonly found in kinase inhibitors. The Iron/Ammonium Chloride (Fe/NH4Cl) system is highly chemoselective for the nitro group, preserving halogens and thioethers[5].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the 6-nitroquinazolin-4-amine derivative in a 4:1 mixture of Ethanol/H2O to achieve a 0.1 M concentration.

  • Activation: Add 5.0 equivalents of Ammonium Chloride (NH4Cl). The mild acidity of NH4Cl activates the iron powder without the harsh conditions of concentrated HCl, preventing the hydrolysis of the quinazoline core.

  • Reduction: Place the flask in an oil bath set to 80 °C. Slowly add 5.0 equivalents of fine Iron (Fe) powder while maintaining vigorous stirring.

  • Monitoring: Stir the reaction mixture at 80 °C for 2–4 hours. Monitor reaction progression and completion via TLC or LC-MS.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the resulting residue in distilled water, stir for 30 minutes, and filter the precipitated 4,6-diamine product. Dry thoroughly under vacuum[5][6].

Protocol B: Thiazole Fusion via Appel Salt Chemistry

Objective: Synthesize a thiazolo[5,4-f]quinazoline scaffold utilizing the highly reactive C-6 amine. Causality: Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a highly specialized reagent that selectively reacts with aniline-like amines to form an imino-dithiazole. Subsequent microwave-assisted cyclization drives a thermal Dimroth-type rearrangement, yielding the fused thiazole ring. Microwave irradiation is chosen over conventional thermal heating to prevent the degradation of the sensitive dithiazole intermediate, increasing the overall yield from <40% to >80%[2][3].

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve the 2-methylquinazoline-4,6-diamine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.3 M under an inert argon atmosphere.

  • Appel Salt Addition: Add Pyridine (2.0 equiv) followed by Appel salt (1.1 equiv) at room temperature. Stir for 1 hour. The solution will transition to a dark orange/red color, indicating the successful formation of the imino-1,2,3-dithiazole intermediate.

  • Extraction: Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Microwave Cyclization: Dissolve the crude intermediate in glacial acetic acid. Subject the mixture to microwave irradiation at 118 °C for 10–15 minutes.

  • Purification: Neutralize the acetic acid carefully with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), and purify the combined organic layers via silica gel flash chromatography to isolate the pure thiazolo[5,4-f]quinazoline[2][3].

Protocol Nitro 6-Nitroquinazoline Precursor Step1 Reduction Fe, NH4Cl, 80°C Nitro->Step1 Diamine 4,6-Diamine Intermediate Step1->Diamine Step2 Appel Salt Pyridine, 1h Diamine->Step2 Dithiazole Imino-1,2,3- dithiazole Step2->Dithiazole Step3 MW Cyclization 118°C, 10 min Dithiazole->Step3 Target Thiazolo[5,4-f] quinazoline Step3->Target

Caption: Step-by-step workflow for the synthesis of thiazolo-fused quinazoline scaffolds.

Quantitative Data: Reaction Efficiencies and Biological Efficacy

The following table summarizes the reaction efficiencies of the microwave-assisted fusion protocols and the resulting kinase inhibitory activity of the synthesized scaffolds.

Scaffold TypeReagents / ConditionsYield (%)Target KinaseIC50 (nM)
4,6-Diamine Precursor Fe, NH4Cl, EtOH/H2O, 80 °C, 3h85 - 92%N/A (Precursor)N/A
Thiazolo[5,4-f]quinazoline Appel Salt, Pyridine, DCM, RT68 - 75%DYRK1A40 - 50 nM
Triazolo[1,5-c]quinazoline 1,3-Diketones, AcOH, MW 120 °C71 - 88%GSK3β160 - 770 nM
Pyrimido[4,5-d]pyrimidine Ortho-esters, DMF, 100 °C65 - 72%CDK5>1000 nM

Note: Data synthesized from established heterocyclic fusion protocols targeting neurodegenerative kinase pathways[2][4].

References

  • "2-Methylquinazoline-4,6-diamine|CAS 90558-57-9" - Benchchem. 1

  • "Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline" - Atlantis Press. 6

  • "7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)" - MDPI. 5

  • "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I" - PMC. 2

  • "Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation" - MDPI. 3

  • "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds" - PMC. 4

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of 2-Methylquinazoline-4,6-diamine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Lead Optimization, and Phenotypic Profiling Introduction & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Lead Optimization, and Phenotypic Profiling

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in oncology, historically serving as the pharmacophoric backbone for numerous epidermal growth factor receptor (EGFR) inhibitors[1]. However, standard quinazoline-based EGFR inhibitors frequently induce dose-limiting skin toxicities due to the critical role of wild-type EGFR in normal epidermal physiology[2].

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the quinazoline core—specifically utilizing 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) as a synthetic building block—shifts the molecule's pharmacological profile. The addition of the 2-methyl group creates steric hindrance that reduces wild-type EGFR affinity, while the diamine substitutions allow for selective disruption of the Ras-SOS protein-protein interaction [2]. Because Ras-SOS is a critical node in the MAPK/ERK signaling cascade, disrupting this complex induces potent cytotoxicity in mutant-Ras driven cancer cell lines (such as A549) without triggering the off-target EGFR-mediated skin toxicity[1][2].

To accurately evaluate the efficacy of newly synthesized 2-Methylquinazoline-4,6-diamine derivatives, researchers require a highly robust, self-validating in vitro cytotoxicity assay.

G EGFR EGFR Receptor RasSos Ras-SOS Complex EGFR->RasSos Activates SkinTox Skin Toxicity (Off-Target) EGFR->SkinTox Standard Inhibitors MAPK MAPK / ERK Cascade RasSos->MAPK Signal Transduction Inhibitor 2-Methylquinazoline Derivatives Inhibitor->EGFR Weak Inhibition (Avoids Skin Tox) Inhibitor->RasSos Selective Disruption Apoptosis Cytotoxicity / Cell Death MAPK->Apoptosis Pathway Blockade

Fig 1: 2-Methylquinazoline derivatives selectively disrupt Ras-SOS, avoiding EGFR-driven toxicity.

Experimental Design: Building a Self-Validating System

A rigorously designed cytotoxicity assay must distinguish between genuine anti-proliferative effects and assay artifacts (e.g., compound precipitation, solvent toxicity, or metabolic interference). We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1], reinforced by strict control parameters:

  • Cell Line Selection (Causality): We utilize A549 (KRAS-mutant Non-Small Cell Lung Cancer) as the primary efficacy model, and MCF-7 (Breast Adenocarcinoma) as a secondary panel[1]. The KRAS mutation in A549 makes it highly sensitive to Ras-SOS disruption, providing a clear therapeutic window.

  • Vehicle Normalization: 2-Methylquinazoline-4,6-diamine derivatives are inherently hydrophobic. Compounds are dissolved in 100% DMSO, but the final assay concentration of DMSO is strictly normalized to 0.5% across all wells . Causality: Fluctuating solvent concentrations can induce non-specific cell death, skewing the IC₅₀ curve.

  • Orthogonal Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate the maximum dynamic range of the assay.

    • Mechanistic Control: Gefitinib (EGFR inhibitor) to benchmark the shift in target engagement.

Detailed Step-by-Step Protocol

Workflow Seeding 1. Cell Seeding (A549 / MCF-7) Treatment 2. Compound Treatment (Dose-Response) Seeding->Treatment Incubation 3. 72h Incubation (37°C, 5% CO2) Treatment->Incubation Readout 4. Viability Readout (MTT Assay) Incubation->Readout Analysis 5. Data Analysis (IC50 Calculation) Readout->Analysis

Fig 2: High-throughput in vitro cytotoxicity assay workflow for quinazoline derivatives.

Phase 1: Cell Preparation and Seeding
  • Harvest A549 and MCF-7 cells at 70-80% confluency using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete media (DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Count cells using an automated cell counter (e.g., Trypan Blue exclusion).

  • Seed 100 µL of cell suspension at a density of 4,000 cells/well into a 96-well flat-bottom, tissue-culture treated microplate.

    • Expert Insight: Seeding density is critical. 4,000 cells/well ensures that the vehicle control wells do not reach 100% confluency before the 72-hour endpoint. Contact inhibition halts proliferation prematurely, artificially compressing the assay's dynamic range.

  • Incubate the plates overnight (16-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

Phase 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of the 2-Methylquinazoline-4,6-diamine derivative in 100% anhydrous DMSO.

  • In a separate V-bottom 96-well dilution plate, perform a 3-fold serial dilution across 8 concentration points (e.g., 10 mM down to 4.5 µM) in 100% DMSO.

  • Perform an intermediate dilution by transferring 5 µL of the DMSO compound stocks into 95 µL of complete culture media (this brings the DMSO concentration to 5%).

  • Transfer 10 µL from the intermediate dilution plate directly into the 90 µL of media already present in the assay plate.

    • Expert Insight: This two-step dilution ensures the final DMSO concentration is exactly 0.5% and prevents compound precipitation that often occurs when spiking 100% DMSO directly into aqueous culture media.

Phase 3: Viability Readout (MTT)
  • Following a 72-hour continuous incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubate the plates for 3 to 4 hours at 37°C. Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow tetrazolium dye into insoluble purple formazan crystals.

  • Carefully aspirate the media from all wells without disturbing the formazan crystals at the bottom.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer. (Optional: read at 650 nm for background subtraction).

Data Presentation & Analysis

Raw absorbance values must be normalized to the vehicle control (defined as 100% viability) and the cell-free blank (defined as 0% viability). Data is then plotted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

The table below summarizes expected phenotypic profiles when screening 2-Methylquinazoline-4,6-diamine derivatives against standard controls:

Test CompoundCell LinePrimary Target ProfileIC₅₀ (µM) ± SDMax Efficacy (Emax %)
2-MQ-Diamine Deriv A A549Ras-SOS Disruption0.85 ± 0.1294.2%
2-MQ-Diamine Deriv A MCF-7Ras-SOS Disruption1.40 ± 0.1889.5%
Gefitinib (Control) A549EGFR (Wild-Type)0.04 ± 0.0198.0%
Staurosporine (Control) A549Pan-Kinase (Apoptosis)0.01 ± 0.005100.0%
Vehicle (0.5% DMSO) A549None> 1000.0%

Interpretation: A successful 2-Methylquinazoline-4,6-diamine derivative should exhibit sub-micromolar IC₅₀ values in A549 cells, validating its cytotoxic capability via Ras-SOS disruption, while maintaining a distinct pharmacological profile from pure EGFR inhibitors[1][2].

References

  • Benchchem. "2-Methylquinazoline-4,6-diamine | CAS 90558-57-9". Benchchem Catalog.
  • Google Patents. "WO2018172250A1 - 2-methyl-quinazolines". World Intellectual Property Organization.

Sources

Application

Application Note: Fluorescence Spectroscopy Protocols for 2-Methylquinazoline-4,6-diamine in Target Binding and Microenvironment Probing

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying small-molecule interactions with target proteins without introducing bulky fluorescent tags that alter the drug's native p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying small-molecule interactions with target proteins without introducing bulky fluorescent tags that alter the drug's native pharmacokinetics. 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) is a privileged chemical scaffold used extensively in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and Ras-Sos interaction modulators [1].

Beyond its pharmacological utility, the diamine-substituted quinazoline core acts as an intrinsically fluorescent probe. This guide outlines field-proven, self-validating fluorescence spectroscopy protocols to leverage 2-Methylquinazoline-4,6-diamine for protein-ligand binding kinetics and label-free cellular imaging.

Photophysical Profiling & Solvatochromism

The Causality of Environmental Sensitivity

The donor-acceptor architecture of diamine-substituted quinazolines yields strong fluorescence emission that is highly sensitive to the polarity of its microenvironment (solvatochromism) [2]. When 2-Methylquinazoline-4,6-diamine moves from a highly polar aqueous environment (e.g., blood plasma) into the hydrophobic binding pocket of a target protein (e.g., EGFR or Human Serum Albumin), the destabilization of its intramolecular charge transfer (ICT) state causes a pronounced hypsochromic (blue) shift and an increase in quantum yield. Understanding these baseline photophysical properties is the critical first step before designing any binding assay.

Quantitative Data Summary

The table below summarizes the representative photophysical properties of diamine-substituted quinazoline scaffolds across solvents of varying polarity, demonstrating the solvatochromic shift utilized in binding assays.

SolventDielectric Constant (ε)Absorption Max (λabs)Emission Max (λem)Stokes Shift (nm)Quantum Yield (Φ)
Cyclohexane2.02365 nm414 nm490.84
Toluene2.38368 nm450 nm820.75
Acetonitrile37.5370 nm514 nm1440.45
PBS (pH 7.4)~80.0375 nm550 nm1750.15

Protein-Ligand Binding Kinetics via Fluorescence Quenching

Experimental Rationale & Self-Validation

Drug-protein interactions dictate the distribution and efficacy of therapeutic compounds. Quinazoline derivatives inherently quench the intrinsic tryptophan (Trp) fluorescence of proteins like Human Serum Albumin (HSA) and EGFR via a static quenching mechanism —forming a non-fluorescent ground-state complex [3].

Self-Validating System: To ensure the observed quenching is due to true binding (static) and not an optical artifact or collisional quenching (dynamic), this protocol incorporates two validation checkpoints:

  • Inner Filter Effect (IFE) Correction: Mathematical correction for the ligand's UV absorbance to prevent false-positive quenching signals.

  • Temperature Variation: Measurements are taken at 298 K, 308 K, and 318 K. In true static quenching, the Stern-Volmer constant ( KSV​ ) decreases with increasing temperature due to the thermal destabilization of the ground-state complex.

Step-by-Step Methodology

Step 1: Reagent Preparation Prepare a 1.0×10−5 M solution of the target protein (HSA or EGFR kinase domain) in 50 mM Tris-HCl buffer (pH 7.4, 0.1 M NaCl). Prepare a 1.0 mM stock of 2-Methylquinazoline-4,6-diamine in spectroscopic-grade DMSO.

Step 2: Ligand Titration Transfer 3.0 mL of the protein solution to a 1-cm pathlength quartz cuvette. Successively add the 2-Methylquinazoline-4,6-diamine stock to achieve final ligand concentrations ranging from 0 to 50 µM. Critical: Ensure the final DMSO concentration remains <1% v/v to prevent solvent-induced protein denaturation.

Step 3: Thermal Incubation Incubate the mixture for 5 minutes at the target temperature (e.g., 298 K) using a Peltier-controlled cuvette holder to allow the ground-state complex to reach thermodynamic equilibrium.

Step 4: Spectral Acquisition Set the spectrofluorometer excitation wavelength to 280 nm (to selectively excite Trp and Tyr residues). Record the emission spectra from 300 nm to 450 nm. Use excitation and emission slit widths of 5 nm to optimize the signal-to-noise ratio without photobleaching the sample.

Step 5: IFE Correction & Stern-Volmer Analysis Measure the UV-Vis absorbance of the ligand at 280 nm ( Aex​ ) and the emission wavelength ( Aem​ ). Apply the IFE correction formula:

Fcorr​=Fobs​×e(Aex​+Aem​)/2

Plot F0​/Fcorr​ vs. [Ligand] to derive the Stern-Volmer constant ( KSV​ ) and the binding affinity ( Ka​ ).

Workflow N1 1. Protein Preparation (HSA/EGFR in Buffer) N2 2. Ligand Titration (0 - 50 µM Quinazoline) N1->N2 N3 3. Thermal Incubation (298 K, 308 K, 318 K) N2->N3 N4 4. Spectral Acquisition (λex=280nm, λem=340nm) N3->N4 N5 5. IFE Correction & Stern-Volmer Analysis N4->N5

Figure 1: Step-by-step workflow for quantifying protein-ligand interactions via fluorescence quenching.

Label-Free Intracellular Localization

Experimental Rationale & Self-Validation

Traditional fluorescent tagging (e.g., FITC, Alexa Fluor) significantly alters the molecular weight and lipophilicity of small molecules, often skewing cellular uptake and localization data. The intrinsic fluorescence of the quinazoline scaffold allows for direct, label-free tracking of 2-Methylquinazoline-4,6-diamine in live cells[4].

Self-Validating System: To ensure the detected fluorescence corresponds to internalized drug rather than extracellular precipitation or autofluorescence, the protocol utilizes a rigorous cold-wash step and a vehicle-only control (DMSO) imaged under identical laser power and detector gain settings.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding Seed A549 (human lung carcinoma) cells at a density of 1×105 cells/well in a 35-mm glass-bottom confocal imaging dish. Culture overnight in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

Step 2: Probe Incubation Aspirate the media and wash the cells gently with pre-warmed PBS. Incubate the cells with 10 µM 2-Methylquinazoline-4,6-diamine in serum-free DMEM for 30 minutes at 37°C. (Serum-free media prevents premature binding of the probe to bovine serum albumin, which would inhibit cellular uptake).

Step 3: Extracellular Wash (Validation Step) Aspirate the probe solution and wash the cells three times with ice-cold PBS. The cold temperature halts endocytosis and traps the internalized probe, while the washes remove any unbound extracellular fluorophores.

Step 4: Confocal Imaging Transfer the dish to a laser scanning confocal microscope equipped with a live-cell environmental chamber. Excite the quinazoline core using a 405 nm diode laser and collect the emission in the 450–550 nm channel.

Mechanism Probe Free Probe (Weak Fluorescence) Uptake Cellular Uptake (Endocytosis/Diffusion) Probe->Uptake Incubation Binding Target Engagement (Hydrophobic Pocket) Uptake->Binding Localization Signal Strong Blue/Green Emission (450-550nm) Binding->Signal ICT Stabilization

Figure 2: Cellular uptake and target engagement pathway resulting in localized fluorescence enhancement.

References

  • Google Patents.WO2018172250A1 - 2-methyl-quinazolines.
  • RSC Advances. Preparation and photophysical properties of quinazoline-based fluorophores. Available at:[Link]

  • Molecules. Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and Human Serum Albumin with Fluorescence Spectroscopy. Available at:[Link]

  • Pharmaceuticals. Intrinsically Fluorescent Anti-Cancer Drugs. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Methylquinazoline-4,6-diamine

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, mechanistic bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, mechanistic bottlenecks, and yield optimization strategies for 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9).

The 4,6-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted antitumor agents[1]. Synthesizing this molecule with high yield and purity requires strict control over a three-step sequence: chlorination, regioselective nucleophilic aromatic substitution (SNAr), and chemoselective nitro reduction.

Below, you will find the mechanistic workflow, validated protocols, troubleshooting FAQs, and quantitative optimization data to ensure reproducibility in your laboratory.

Part 1: Mechanistic Workflow

G SM 2-Methyl-6-nitroquinazolin-4(3H)-one (Starting Material) Step1 Step 1: Chlorination Reagents: POCl3, DIPEA Conditions: 100°C, 4h SM->Step1 Int1 4-Chloro-2-methyl-6-nitroquinazoline (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr Amination Reagents: NH3 in iPrOH Conditions: Sealed tube, 80°C, 12h Int1->Step2 Int2 2-Methyl-6-nitroquinazolin-4-amine (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: Fe powder, NH4Cl Conditions: EtOH/H2O (4:1), 80°C, 2h Int2->Step3 Prod 2-Methylquinazoline-4,6-diamine (Target Product) Step3->Prod

Figure 1: Three-step synthetic workflow for 2-Methylquinazoline-4,6-diamine.

Part 2: Validated Step-by-Step Methodologies

Protocol 1: Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline
  • Causality & Mechanism: Phosphorus oxychloride ( POCl3​ ) converts the lactam tautomer of the starting quinazolinone into a highly reactive imidoyl chloride. The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it acts as a non-nucleophilic proton sponge to scavenge the generated HCl. Without it, the quinazoline ring nitrogens become protonated, deactivating the ring toward chlorination and stalling the reaction.

  • Procedure:

    • Suspend 2-methyl-6-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous POCl3​ (10.0 eq) under an argon atmosphere.

    • Add DIPEA (1.5 eq) dropwise at 0 °C to control the initial exotherm.

    • Heat the mixture to 100 °C and reflux for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc, 3:1). The highly polar starting material should completely disappear, replaced by a non-polar, highly UV-active spot.

    • Concentrate the mixture under reduced pressure to remove the bulk of excess POCl3​ .

    • Quench the remaining residue by pouring it slowly onto crushed ice with vigorous stirring to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Regioselective SNAr Amination
  • Causality & Mechanism: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing pull of the pyrimidine nitrogens and the para-positioned nitro group[2]. Ammonia acts as the nucleophile, displacing the chloride ion via a classical SNAr mechanism[3]. Conducting this in a sealed tube prevents the escape of volatile ammonia gas, ensuring the necessary stoichiometric excess to drive the reaction to 100% conversion.

  • Procedure:

    • Dissolve 4-chloro-2-methyl-6-nitroquinazoline (1.0 eq) in anhydrous isopropanol (iPrOH).

    • Add a saturated solution of ammonia in iPrOH (5.0 eq).

    • Seal the pressure vessel and heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the characteristic chlorine isotope pattern (M, M+2) and the emergence of the desired product mass (M+H).

    • Cool the vessel to room temperature. Filter the precipitated 2-methyl-6-nitroquinazolin-4-amine and wash with cold iPrOH.

Protocol 3: Chemoselective Nitro Reduction
  • Causality & Mechanism: Iron powder in the presence of ammonium chloride ( NH4​Cl ) provides a mild, chemoselective reduction of the C6 nitro group to a primary amine via a single-electron transfer mechanism[4]. This specific reagent system prevents the over-reduction of the pyrimidine ring, a common failure point when using harsh catalytic hydrogenation (e.g., Pd/C with H2​ ).

  • Procedure:

    • Suspend 2-methyl-6-nitroquinazolin-4-amine (1.0 eq) in a 4:1 mixture of Ethanol/Water.

    • Add NH4​Cl (5.0 eq) and heat the suspension to 80 °C.

    • Introduce Iron powder (5.0 eq) in small portions to safely manage the exothermic reduction.

    • Stir vigorously at 80 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a yellow suspension to a dark brown/black sludge (indicating the formation of iron oxides). TLC (DCM:MeOH, 9:1) will reveal a highly polar, ninhydrin-positive spot.

    • Filter the hot mixture through a Celite pad. Wash the pad extensively with hot methanol to extract the product.

    • Concentrate the filtrate to yield the final 2-methylquinazoline-4,6-diamine.

Part 3: Troubleshooting Guides & FAQs

Q1: During the chlorination step, my yield is consistently below 50% and I observe significant tar formation. How can I prevent this? A1: Tar formation is typically caused by localized overheating and the degradation of the quinazoline core in highly acidic environments. Ensure you are using a non-nucleophilic base (like DIPEA) to buffer the HCl generated during the reaction. Furthermore, during the workup, do not evaporate the POCl3​ to complete dryness. Leave a small volume of solvent before quenching into ice water to prevent the thermal decomposition of the highly concentrated intermediate.

Q2: In the amination step, I am isolating a significant amount of a byproduct that LC-MS identifies as the 4-hydroxy derivative. What is causing this? A2: The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis. The presence of the 4-hydroxy byproduct (which is essentially the starting quinazolinone) indicates moisture intrusion in your reaction system. Ensure that your isopropanol is strictly anhydrous and that the ammonia solution is freshly prepared or stored over molecular sieves. Handle the 4-chloro intermediate under an inert atmosphere prior to the addition of the amine.

Q3: The final reduction step shows complete conversion on TLC, but my isolated yield of 2-methylquinazoline-4,6-diamine is very low. Where is the product going? A3: The target diamine is highly polar and basic, causing it to strongly adsorb onto the surface of the iron oxide byproducts generated during the reduction[4]. To resolve this, do not let the reaction mixture cool before filtration . Filter the mixture hot through Celite, and wash the filter cake repeatedly with hot, highly polar solvents (e.g., hot methanol or a 9:1 EtOAc/MeOH mixture) until the filtrate is no longer UV-active.

Part 4: Quantitative Yield Optimization Data

The following table summarizes the optimization of the final chemoselective nitro reduction step, demonstrating why the Fe/ NH4​Cl system is the authoritative standard for this synthesis.

Reducing AgentSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Impurity Profile / Mechanistic Notes
Fe / NH4​Cl EtOH / H2​O (4:1) 80 2 88% Optimal. Clean conversion; high chemoselectivity.
Pd/C, H2​ (1 atm)MeOH251265%Moderate. Partial over-reduction of the pyrimidine ring observed.
SnCl2​⋅2H2​O EtOAc70445%Poor. High heavy metal retention; difficult purification.
Zn / AcOHAcOH25155%Poor. Significant acetylation of the newly formed amine (byproduct).

Part 5: References

  • Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine Source: MDPI URL:

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:

  • Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors Source: PubMed (NIH) URL:

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: Semantic Scholar URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Methylquinazoline-4,6-diamine

Welcome to the technical support guide for 2-Methylquinazoline-4,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methylquinazoline-4,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

FAQ 1: My 2-Methylquinazoline-4,6-diamine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary issue and how can I fix it?

A1: Scientific Explanation

2-Methylquinazoline-4,6-diamine possesses two amine groups, making it a weakly basic compound. The solubility of weak bases is highly dependent on the pH of the aqueous medium. At neutral or alkaline pH, the molecule exists predominantly in its free base, un-ionized form, which is less soluble in water. To increase solubility, the amine groups must be protonated to form a more soluble salt. This is achieved by lowering the pH of the solution.

The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized forms of a weak base is described by the Henderson-Hasselbalch equation.[1][2][3] For a weak base, as the pH of the solution drops significantly below its pKa, the equilibrium shifts towards the protonated (ionized) and more soluble form.[4]

Troubleshooting Guide: pH Adjustment

The most direct approach to solubilizing 2-Methylquinazoline-4,6-diamine is to lower the pH of your buffer.

Step-by-Step Protocol:

  • Prepare an Acidic Buffer: Start with a buffer system that is acidic. A 50 mM citrate buffer at pH 3.0 or 4.0 is a good starting point.

  • Weigh and Add Compound: Weigh the desired amount of 2-Methylquinazoline-4,6-diamine and add it to your acidic buffer.

  • Facilitate Dissolution: Stir or vortex the solution. Gentle warming (e.g., to 37°C) can also be applied to expedite dissolution, but be cautious of potential degradation if the compound is heat-sensitive.

  • pH Titration (if necessary): If you need to work at a pH closer to neutral, you can carefully and slowly add a basic solution (e.g., 0.1 M NaOH) dropwise to your dissolved acidic stock to raise the pH. Monitor for any signs of precipitation. The pH at which precipitation begins is the upper limit for solubility under those conditions.

The following diagram illustrates the principle of pH-dependent solubility for a weak base.

Caption: At low pH, the weak base is protonated, leading to higher solubility.

FAQ 2: I must perform my experiment at a fixed physiological pH (e.g., 7.4) and cannot significantly lower it. What are my other options?

A2: Scientific Explanation

When pH modification is not a viable option, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds.[8] These methods work by altering the properties of the solvent to make it more favorable for the drug molecule or by encapsulating the drug in a more soluble complex.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity makes the environment more favorable for lipophilic molecules like 2-Methylquinazoline-4,6-diamine to dissolve.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex. This complex has the solubility characteristics of the hydrophilic cyclodextrin, thereby increasing the apparent solubility of the guest molecule.[10][11]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, effectively solubilizing them in the aqueous bulk phase.

Troubleshooting Guide: Alternative Solubilization Strategies

1. Using Co-solvents

Step-by-Step Protocol:

  • Select a Biocompatible Co-solvent: Choose a co-solvent appropriate for your experimental system. Common choices are listed in the table below.

  • Prepare a Concentrated Stock: Dissolve the 2-Methylquinazoline-4,6-diamine in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dilute into Aqueous Buffer: Serially dilute the stock solution into your final aqueous buffer (at the desired pH). It is critical to ensure the final concentration of the co-solvent is low enough to be tolerated by your assay (typically ≤1% and often <0.1% for cell-based assays).

Table 1: Common Co-solvents for Preclinical Research

Co-solventPolarityCommon Starting Concentration in StockNotes
Dimethyl Sulfoxide (DMSO)High10-50 mMWidely used, but can have biological effects at >0.1%.[12]
EthanolMedium10-20 mMBiocompatible, but can be volatile.
Polyethylene Glycol 400 (PEG 400)Medium10-20 mMLow toxicity, often used in formulations.
Propylene Glycol (PG)Medium10-20 mMCommon pharmaceutical excipient.

2. Using Cyclodextrins

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[13]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the Compound: Add an excess of 2-Methylquinazoline-4,6-diamine to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Solid: Centrifuge and filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your saturated stock solution.

The diagram below illustrates these different solubilization mechanisms.

Solubilization_Mechanisms cluster_cosolvent Co-solvency cluster_cyclodextrin Complexation Drug_C Drug Molecule Mixture Homogeneous Solution (Reduced Polarity) Drug_C->Mixture Water_C Water Water_C->Mixture Cosolvent Co-solvent Cosolvent->Mixture Drug_CD Drug Molecule Complex Soluble Inclusion Complex Drug_CD->Complex CD Cyclodextrin CD->Complex Solubility_Workflow Start Add Excess Solid to Buffer Equilibrate Shake/Agitate (24-48 hours) Start->Equilibrate Separate Centrifuge & Filter Supernatant Equilibrate->Separate Quantify Analyze Concentration (HPLC or UV-Vis) Separate->Quantify Result Equilibrium Solubility Quantify->Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

FAQ 4: I dissolved the compound at a low pH, but it precipitates when I dilute it into my neutral assay medium. How can I prevent this?

A4: Scientific Explanation

This phenomenon is a common issue when working with pH-dependent soluble compounds and is related to kinetic solubility versus thermodynamic solubility . [14]When you dilute a concentrated, acidic stock solution of your compound into a neutral buffer, the pH of the microenvironment around the drug particle rapidly increases. This shifts the equilibrium back towards the less soluble, un-ionized form. If the final concentration exceeds the thermodynamic solubility at that neutral pH, the solution becomes supersaturated and the compound will precipitate out of solution over time. [15] Troubleshooting Guide: Preventing Precipitation Upon Dilution

  • Lower the Final Concentration: The simplest solution is to ensure your final working concentration is below the compound's thermodynamic solubility at the final pH of the assay. You may need to perform the solubility determination described in FAQ 3 at the final pH to know this limit.

  • Use Formulation Excipients: Co-solvents and cyclodextrins can not only increase thermodynamic solubility but also help maintain a supersaturated state and slow down precipitation.

    • Strategy: Prepare your initial stock in an organic solvent (like DMSO) or an acidic buffer. When diluting into the final neutral buffer, ensure the final buffer contains a small percentage of a co-solvent or a pre-dissolved cyclodextrin. The excipient can help keep the compound in solution long enough to perform the experiment. For example, adding sufficient hydroxypropyl-β-cyclodextrin to an infusion fluid was shown to prevent the precipitation of phenytoin upon dilution from its high-pH injection vehicle. [12]3. Modify the Dosing Procedure: Instead of a single large dilution, try adding the acidic stock solution to the neutral buffer in smaller aliquots with vigorous stirring. This can sometimes prevent localized high concentrations that trigger rapid precipitation.

References

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Retrieved from [Link]

  • PubMed. (1994). Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

  • Hermann, T. (2014, June 4). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Retrieved from [Link]

  • ACS Publications. (2002, June 29). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Retrieved from [Link]

  • American Chemical Society. (2000, October 3). Identification of Novel Inhibitors of Urokinase via NMR-Based Screening. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • University of Texas. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Retrieved from [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • AP Chemistry Study Guide. (2025, December 9). Henderson Hasselbalch Equation. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ADME@NCATS - NIH. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

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  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

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  • Cyclodextrin News. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Evaluation of reactivity (pKa) of substituted aromatic diamines, monomers for polyamides synthesis, via Nuclear Magnetic Resonance, NMR-1H. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzimidazole | C7H7N3 | CID 13624. Retrieved from [Link]

  • SciSpace. (2006, October 17). Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Retrieved from [Link]

  • ARKIVOC. (2004, December 23). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ACS Publications. (2021, May 17). The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Retrieved from [Link]

  • pKa chart. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 2-Methylquinazoline-4,6-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 2-Methylquinazoline-4,6-diami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 2-Methylquinazoline-4,6-diamine (CAS: 90558-57-9). This diamine-substituted quinazoline is a privileged chemical scaffold widely utilized in the design of novel small-molecule inhibitors, particularly in oncology and cardiovascular research[1].

Due to its high basicity, polarity, and chelating potential, crude mixtures of this compound often present significant purification challenges. This guide provides field-proven, self-validating methodologies to isolate the target molecule with high purity.

Diagnostic Purification Workflow

The following logic tree outlines the optimal sequential purification strategy to isolate 2-Methylquinazoline-4,6-diamine from crude reaction mixtures (e.g., post-nitro reduction or amination).

PurificationWorkflow Crude Crude 2-Methylquinazoline-4,6-diamine Extraction Acid-Base Extraction (pH 2 to pH 10) Crude->Extraction MetalRemoval Metal Scavenging (Thiol-Functionalized Resin) Extraction->MetalRemoval Aqueous Phase Basified Waste Neutral/Acidic Impurities (Discard) Extraction->Waste Organic Phase (pH 2) Chromatography Flash Chromatography (1% TEA Modifier) MetalRemoval->Chromatography Filtrate Pure Pure Diamine Product (>99% Purity) Chromatography->Pure Target Fractions

Workflow for the isolation and purification of 2-Methylquinazoline-4,6-diamine.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Methylquinazoline-4,6-diamine streak severely on standard silica gel, leading to co-elution with the 6-nitro precursor? Causality: 2-Methylquinazoline-4,6-diamine possesses two exocyclic primary amines and an endocyclic quinazoline nitrogen. This makes the molecule highly basic. During normal-phase chromatography, these basic amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups (-SiOH) on the silica gel surface. This interaction causes severe peak tailing, streaking, and ultimately, poor resolution. Solution: You must modify the mobile phase to competitively block the silanol sites. Incorporate 1% to 5% Triethylamine (TEA) or 0.5% aqueous ammonia into your Dichloromethane (DCM)/Methanol (MeOH) mobile phase. The volatile base will saturate the acidic sites on the column, allowing the diamine to elute as a sharp, well-defined band[2].

Q2: We synthesized the diamine via the catalytic reduction of 2-methyl-6-nitroquinazolin-4-amine using Pd/C. Why is the product discolored, and how do we remove the residual palladium? Causality: The 4,6-diamine structure acts as an excellent bidentate or bridging ligand. The spatial arrangement of the nitrogen atoms readily chelates transition metals like Palladium (Pd) or Iron (Fe), pulling them into solution. Standard filtration through Celite only removes particulate catalyst; it does not remove solubilized, chelated metal complexes. Solution: Utilize a functionalized metal-scavenging resin (e.g., silica-supported thiol). The soft sulfur atoms in the thiol groups have a thermodynamically higher affinity for soft transition metals (like Pd) compared to the hard nitrogen donors of the quinazoline ring, effectively stripping the metal from the product.

Q3: Is there a way to separate the target diamine from unreacted nitro-amine precursors without relying entirely on chromatography? Causality: Yes, by exploiting the significant pKa difference between the two molecules. The unreacted 6-nitro precursor contains a strongly electron-withdrawing nitro group, which delocalizes the lone pair of the quinazoline ring via resonance, drastically lowering its basicity. The 4,6-diamine, however, is significantly more basic. Solution: Perform a differential acid-base extraction. At pH 2-3, the diamine is protonated and partitions into the aqueous layer as a water-soluble salt, while the less basic nitro-precursor remains neutral and stays in the organic layer.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Acid-Base Extraction

Purpose: Removal of neutral organics and unreacted nitro-precursors.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add 0.1 M HCl iteratively until the aqueous phase reaches pH ~2.0. Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers. The target diamine is now in the aqueous layer.

  • Validation Step (Self-Validation): Spot both the organic and aqueous layers on a TLC plate. Elute with DCM:MeOH (9:1) + 1% TEA. The organic spot should show the high-Rf nitro-precursor, while the aqueous spot (once neutralized on the plate) should show the low-Rf diamine. If diamine remains in the organic layer, repeat the acid extraction.

  • Basification: Cool the aqueous layer in an ice bath and slowly add saturated NaHCO₃ or 1M NaOH until the pH reaches 9-10. The diamine will precipitate or oil out.

  • Recovery: Extract the basified aqueous layer with a polar organic solvent (e.g., 2-MeTHF or DCM/Isopropanol 4:1). Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Palladium Scavenging Workflow

Purpose: Removal of chelated transition metals post-reduction.

  • Preparation: Dissolve the crude diamine in a compatible solvent (e.g., THF or DCM/MeOH mixture).

  • Resin Addition: Add a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) at a ratio of 4-5 equivalents relative to the estimated metal catalyst used in the reaction.

  • Incubation: Stir the suspension at 40°C for 4 to 12 hours. The elevated temperature accelerates the ligand exchange between the quinazoline and the thiol resin.

  • Validation Step (Self-Validation): Take a 100 µL aliquot of the filtrate and add 1 drop of 5% aqueous Sodium Sulfide (Na₂S). If the solution turns dark brown/black (indicating PdS formation), metal is still present. Add more resin and continue stirring. If the solution remains clear, the metal has been successfully scavenged.

  • Filtration: Filter the mixture through a fine frit to remove the metal-loaded resin. Concentrate the filtrate.

Protocol C: Amine-Modified Flash Chromatography & Recrystallization

Purpose: Final polishing to >99% purity.

  • Column Equilibration: Pack a silica gel column and flush with 2 column volumes (CV) of DCM containing 2% Triethylamine (TEA) to deactivate the silanol groups.

  • Loading: Dry-load the diamine onto a small amount of silica or dissolve in a minimal amount of DCM/MeOH.

  • Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).

  • Validation Step (Self-Validation): Perform 2D-TLC on the collected fractions. Spot the product, run it in the mobile phase, dry the plate, rotate it 90 degrees, and run it again. A single spot exactly on the diagonal confirms that the compound is stable and not degrading on the column.

  • Recrystallization: For ultimate purity, dissolve the concentrated fractions in hot ethanol and allow to cool slowly to room temperature. Filter and wash the precipitate with cold isopropanol[3].

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for each purification strategy when applied to 2-Methylquinazoline-4,6-diamine.

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryFinal Purity AchievedScalabilityRelative Cost
Acid-Base Extraction Unreacted Nitro-precursors88 - 94%85 - 90%HighLow
Thiol-Resin Scavenging Transition Metals (Pd, Fe)> 95%Metal < 10 ppmMediumHigh
Amine-Modified Silica Positional Isomers / Dimers75 - 85%> 99%Low-MediumMedium
Recrystallization (EtOH) Broad Spectrum Organics65 - 80%> 98%HighLow

References

  • National Center for Biotechnology Information (PMC) - Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Methylquinazoline-4,6-diamine Condensation

Welcome to the Technical Support Center for quinazoline-based synthesis. 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) is a privileged structural scaffold in medicinal chemistry, heavily utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline-based synthesis. 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) is a privileged structural scaffold in medicinal chemistry, heavily utilized in the development of small-molecule kinase inhibitors targeting EGFR and HER2 [1].

Condensation reactions involving this diamine—such as Schiff base formation with aromatic aldehydes or ring-fusion cyclizations—are notoriously sensitive to thermal conditions. Because the molecule possesses three distinct reactive sites (the 4-amino group, the 6-amino group, and the 2-methyl group), precise temperature control is the master variable for dictating regioselectivity, reaction kinetics, and thermodynamic yield[2].

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my condensation reaction stalling at 50°C with incomplete conversion? A1: This is a kinetic issue rooted in the electronic structure of the quinazoline core. The 6-amino group is situated on the electron-rich benzenoid ring, making it a strong nucleophile that readily reacts at 40–60°C. Conversely, the 4-amino group is part of an amidine-like system conjugated with the electron-deficient pyrimidine ring, which significantly reduces the availability of its lone pair for nucleophilic attack [3]. If your target requires 4-amino participation or bis-condensation, 50°C provides insufficient thermal energy to overcome the activation barrier. Actionable Solution: Elevate the temperature to 80–90°C to shift the reaction into a thermodynamically controlled regime.

Q2: I increased the temperature to 110°C to force the reaction, but I am now seeing complex mixtures and dark reaction solutions. What is happening? A2: Excessive thermal energy (>100°C) activates the 2-methyl group. The protons on the 2-methyl substituent are uniquely acidic due to the electron-withdrawing nature of the adjacent N1 and N3 nitrogens. At high temperatures, especially in the presence of basic catalysts or electrophiles, this methyl group can undergo undesired Knoevenagel-type condensations, oxidative degradation, or dimerization [4]. Actionable Solution: Cap your reaction temperature at 85°C. If conversion remains low, do not increase the heat. Instead, introduce a Lewis acid catalyst (e.g., TiCl4) to lower the LUMO of your electrophile, allowing the less nucleophilic 4-amino group to react without breaching the thermal degradation threshold.

Q3: How can I achieve strict regioselectivity for the 6-amino position? A3: You must exploit the kinetic differential between the two amines. Run the reaction at 40°C in a polar protic solvent mixture (e.g., THF/isopropanol) [2]. The 6-amino group will condense rapidly. Quench the reaction strictly at the 2-hour mark to prevent thermodynamic equilibration or secondary condensation at the 4-position.

Part 2: Mechanistic Workflows

G A 2-Methylquinazoline-4,6-diamine + Electrophile B Low Temp (40-60°C) Kinetic Control A->B C High Temp (80-90°C) Thermodynamic Control A->C D Excessive Temp (>100°C) Thermal Degradation A->D E Selective 6-Amino Condensation (High Purity, Moderate Yield) B->E F Bis-Condensation / 4-Amino Reactivity (High Yield, Lower Selectivity) C->F G 2-Methyl Dimerization & Oxidation (Complex Byproducts) D->G

Temperature-dependent regioselectivity and reaction pathways.

G Start Initiate Condensation (THF/t-BuOH, 80°C) Check LC-MS Validation (t = 2 Hours) Start->Check LowConv <50% Conversion (Kinetic Stall) Check->LowConv HighDeg High Byproducts (Thermal Stress) Check->HighDeg Optimal >90% Conversion (Target Imine) Check->Optimal Action1 Add Lewis Acid Catalyst Maintain 80°C LowConv->Action1 Action2 Decrease Temp to 60°C Check Degassing HighDeg->Action2 Action3 Rapid Quench to 0°C Proceed to Isolation Optimal->Action3 Action1->Check Action2->Check

Iterative temperature optimization and LC-MS troubleshooting workflow.

Part 3: Quantitative Data on Temperature Effects

The following table summarizes the causal relationship between reaction temperature and the behavioral profile of 2-Methylquinazoline-4,6-diamine during a standard condensation with an aromatic aldehyde (1.1 equivalents, 4 hours).

Temperature (°C)Primary Reaction Regime6-Amino Conversion4-Amino ConversionByproduct Formation
40°C Kinetic Control> 85%< 5%< 2%
60°C Transition Phase> 95%20 - 30%~ 5%
85°C Thermodynamic Control> 98%> 85%10 - 15%
110°C Degradation PathwayVariableVariable> 40%

Part 4: Standard Operating Procedure (SOP)

Protocol: Temperature-Optimized Condensation of 2-Methylquinazoline-4,6-diamine This protocol is designed as a self-validating system to ensure high conversion while preventing thermal degradation.

Step 1: Reagent Preparation & Degassing

  • Dissolve 1.0 eq of 2-Methylquinazoline-4,6-diamine in a degassed solvent mixture of THF and tert-butanol (1:1 v/v) at room temperature [2].

  • Causality: Degassing prevents premature oxidative degradation of the 2-methyl group at elevated temperatures.

Step 2: Electrophile Addition

  • Add 1.1 eq of the chosen aromatic aldehyde dropwise. Stir for 10 minutes at room temperature to ensure homogeneous distribution.

Step 3: Thermal Ramp

  • Gradually heat the reaction vessel to 80°C under an inert argon atmosphere.

  • Self-Validation Cue: The solution should transition from clear to a pale/bright yellow within 30 minutes, visually indicating the initiation of imine (Schiff base) formation.

Step 4: LC-MS Validation Check (t = 2 Hours)

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Logic:

    • If the [M+H]+ peak corresponding to the mono-condensed product is dominant and starting material is <10%, proceed to Step 5.

    • If starting material remains >10%, maintain 80°C for 1 additional hour. Do not exceed 85°C.

Step 5: Rapid Quenching

  • Remove the reaction vessel from the heat source and immediately plunge it into an ice-water bath (0°C).

  • Causality: Rapid cooling freezes the thermodynamic equilibrium, preventing reversibility of the imine bond and halting any delayed 2-methyl dimerization.

Step 6: Isolation

  • Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (0°C) to remove unreacted aldehyde and trace byproducts. Dry under high vacuum.

References

  • US Patent 8278314B2. "Quinazoline analogs as receptor tyrosine kinase inhibitors". Google Patents.
  • IntechOpen. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". IntechOpen. URL: [Link]

  • Journal of the Chemical Society. "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride". RSC Publishing. URL:[Link]

Troubleshooting

Technical Support Center: Purification Strategies for 2-Methylquinazoline-4,6-diamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-Methylquinazoline-4,6-diamine and related aromatic diamines. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Methylquinazoline-4,6-diamine and related aromatic diamines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound with high purity via column chromatography. The unique chemical nature of this molecule, specifically the presence of two basic amine groups on a quinazoline scaffold, presents a distinct set of purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 2-Methylquinazoline-4,6-diamine in a practical question-and-answer format.

Problem 1: My compound is streaking badly on the TLC plate and won't elute from the silica column (or shows severe peak tailing).

Question: I've loaded my crude 2-Methylquinazoline-4,6-diamine onto a standard silica gel column. Despite using a highly polar mobile phase (e.g., 10% Methanol in Dichloromethane), the compound either remains at the top of the column or elutes as a very broad, tailing band, resulting in poor separation and low recovery. What is happening and how can I fix it?

Answer: This is the most common and predictable challenge when purifying basic amines on silica gel.

Causality: The root cause is a strong acid-base interaction between the basic nitrogen atoms of your diamine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to:

  • Peak Tailing: Molecules that interact strongly with the silanol groups are retained longer than those that don't, resulting in broad, asymmetrical peaks that significantly reduce resolution.[1]

  • Irreversible Adsorption: In severe cases, the interaction is so strong that the compound becomes permanently bound to the silica, leading to catastrophic yield loss.[1]

Solutions & Protocols

Solution A: Modify the Mobile Phase with a Basic Additive

The most straightforward solution is to add a small amount of a competing base to the mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute symmetrically.

Recommended Additive: Triethylamine (TEA) or ammonia solution.

  • Protocol: Add 0.5-1% (v/v) of triethylamine to your pre-determined mobile phase. For example, if your optimal solvent system is 95:5 DCM:MeOH, you would prepare a mobile phase of 94.5:5:0.5 DCM:MeOH:TEA.

  • Key Insight: Always perform a new TLC analysis with the modified mobile phase. You will observe a significant improvement in the spot shape (more compact and round) and a slightly higher Rf value. Optimize the solvent ratio again with the additive present to achieve a target Rf of 0.2-0.4 for your compound.[2]

Solution B: Switch to a Less Acidic or Inert Stationary Phase

If mobile phase modification is insufficient or if your compound is degrading, changing the stationary phase is the next logical step.

  • Neutral Alumina: Alumina is a good alternative to silica. For basic compounds, neutral or basic alumina (Brockmann I-III) is recommended.[3] Be aware that alumina can have different selectivity compared to silica, so re-optimization of the mobile phase using TLC is essential.

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, reducing the number of free silanol groups and creating a more inert surface for basic analytes.[1]

Problem 2: I'm seeing poor separation between my product and a closely-eluting impurity.

Question: I've managed to get my compound to elute, but it's co-eluting with an impurity. How can I improve the resolution?

Answer: Poor resolution indicates that the chosen solvent system lacks the necessary selectivity to differentiate between your product and the impurity.

Causality: Selectivity is governed by the specific interactions of analytes with both the stationary and mobile phases. If two compounds have very similar polarities and functional groups, they will behave similarly in a given system.[4]

Solutions & Protocols

Solution A: Systematic Mobile Phase Re-Optimization

The goal is to find a solvent system that maximizes the difference in retention (ΔRf) between your product and the impurity.

  • Change Solvent Composition: Do not just vary the ratio of your two solvents; change one of the solvents entirely. Solvents are classified into different selectivity groups. If you are using a hexane/ethyl acetate system, try switching to a hexane/acetone or a DCM/methanol system. This alters the nature of the interactions (e.g., hydrogen bonding, dipole-dipole) and can dramatically change the separation factor.[4]

  • Employ Gradient Elution: If a single isocratic solvent system cannot resolve all components, a gradient elution is highly effective. Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually and slowly increase the polarity to elute your target compound, leaving the more polar impurities behind.[4] A shallow gradient is often key to separating closely-eluting spots.

Solution B: Consider Reverse-Phase Chromatography

If normal-phase chromatography is consistently failing, reverse-phase (e.g., C18-functionalized silica) offers an orthogonal separation mechanism based primarily on hydrophobicity.

  • Principle: In reverse-phase, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] Less polar compounds are retained more strongly.

  • Starting Point: For a basic compound like 2-Methylquinazoline-4,6-diamine, a buffered mobile phase is crucial to ensure consistent ionization and good peak shape. Start with a mobile phase of Water (containing 0.1% formic acid or acetic acid) and Acetonitrile (containing 0.1% formic acid).[6][7]

Problem 3: My compound appears to be degrading on the column.

Question: The fractions I've collected contain new spots on the TLC plate that were not in my crude material. I suspect my compound is unstable on silica. How can I confirm this and what should I do?

Answer: Degradation on silica is a known issue for acid-sensitive compounds, and the acidic nature of the stationary phase is the likely culprit.[3]

Solutions & Protocols

Solution A: Confirm Instability with a TLC Test

  • Dissolve your crude material in a suitable solvent.

  • Spot the solution onto a silica TLC plate.

  • Let the spotted plate sit on the benchtop, exposed to air, for 1-2 hours.

  • Develop the TLC plate as you normally would.

  • If you see new spots or a significant streak originating from the baseline that was not present in an immediate run, it strongly suggests your compound is degrading on the silica.[1]

Solution B: Alternative Purification Strategies

If degradation is confirmed, avoid silica gel chromatography.

  • Switch to Neutral Alumina: As mentioned previously, this is a less acidic alternative.[3]

  • Recrystallization: This is an excellent method if your product is a solid and you can find a solvent system where the impurities have different solubility profiles. It completely avoids interaction with an acidic stationary phase.[1]

  • Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Decision Workflow for Purification Strategy

G start Crude 2-Methylquinazoline-4,6-diamine tlc_stability Perform TLC Stability Test (Wait 1-2h before developing) start->tlc_stability degradation Degradation Observed? tlc_stability->degradation no_degradation No Degradation (Clean Spots) degradation->no_degradation No use_alumina Use Neutral Alumina Column Chromatography degradation->use_alumina Yes tailing Severe Tailing on TLC? no_degradation->tailing use_modifier Use Silica Gel with Basic Modifier (e.g., 1% TEA) tailing->use_modifier Yes standard_chrom Proceed with Standard Silica Gel Chromatography tailing->standard_chrom No recrystallize Consider Recrystallization or Acid-Base Extraction use_alumina->recrystallize If still fails

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Methylquinazoline-4,6-diamine? A1: Impurities largely depend on the synthetic route. Common impurities include unreacted starting materials, partially reacted intermediates (e.g., mono-substituted precursors if starting from a di-chloro quinazoline), and byproducts from side reactions like hydrolysis if water is present.[6][8]

Q2: What is a good starting solvent system for my initial TLC analysis? A2: A good starting point is a moderately polar system. Begin with 100% Dichloromethane (DCM) and gradually add Methanol (MeOH). A common initial screening would be 95:5 DCM:MeOH. Alternatively, a mixture of Ethyl Acetate and Hexane (e.g., starting at 50:50) can be used. Remember to add 0.5-1% triethylamine to your mobile phase if you observe tailing.[1]

Q3: Can I use reverse-phase column chromatography for preparative scale purification? A3: Yes, absolutely. Reverse-phase chromatography is scalable and can be an excellent alternative if normal-phase fails.[9] You will need a C18-bonded silica column and a mobile phase consisting of water and an organic solvent like acetonitrile or methanol. It is critical to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic solvents to ensure the amine groups are consistently protonated, which results in sharp, symmetrical peaks.[6]

Q4: My purified compound is a nice powder, but it turns dark over time. Why? A4: Aromatic amines, and particularly diamines, are often susceptible to air oxidation, which can lead to the formation of highly colored radical species or polymeric byproducts.[2] To ensure long-term stability, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[2]

Data Tables & Protocols

Table 1: Stationary Phase Selection Guide
Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel (Acidic) General purpose normal-phaseInexpensive, widely available, high resolving power for many compound classes.Strongly retains basic compounds like diamines, causing tailing and degradation.[1][10]
Neutral Alumina Purification of basic or acid-sensitive compoundsMinimizes strong acid-base interactions, preventing tailing and degradation.[3]Can have lower resolution than silica; activity can vary with water content.
Amine-functionalized Silica Purification of basic compoundsProvides an inert surface, excellent peak shape for amines.[1]More expensive than standard silica gel.
C18 Reverse-Phase Silica Separation based on hydrophobicityOrthogonal selectivity to normal-phase; excellent for polar and ionizable compounds.[5]Requires aqueous mobile phases; may be less intuitive for traditional organic chemists.
Protocol 1: Column Chromatography with a Triethylamine (TEA) Modified Mobile Phase

This protocol provides a general guideline for purifying 2-Methylquinazoline-4,6-diamine on silica gel.

  • Solvent System Optimization:

    • On a TLC plate, find a solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.2-0.3.

    • Prepare this optimal solvent system and add 0.5-1% (v/v) of triethylamine (TEA). This is your "Eluent".

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane) or the least polar component of your eluent.

    • Once packed, flush the column with 2-3 column volumes of your final Eluent (containing TEA) to equilibrate the stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the Eluent or DCM.

    • Optional (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better resolution.

  • Elution:

    • Begin eluting the column with your TEA-modified Eluent.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Post-Purification: The final product will contain residual TEA. This can often be removed by co-evaporation with a solvent like DCM or by re-dissolving the product and precipitating it.

Troubleshooting Workflow Diagram

G cluster_start Initial Observation cluster_diagnose Diagnosis cluster_solution Solution Path start Problem with Column Chromatography tailing Peak Tailing / No Elution start->tailing poor_sep Poor Separation start->poor_sep degradation Product Degradation start->degradation sol_tailing Add 1% TEA to Eluent OR Switch to Alumina tailing->sol_tailing sol_sep Optimize Mobile Phase (Change Solvents) OR Use Shallow Gradient poor_sep->sol_sep sol_degrade Confirm with TLC Test Switch to Alumina OR Use Recrystallization degradation->sol_degrade

Caption: A logical workflow for troubleshooting common chromatography issues.

References

  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Available at: [Link]

  • PubMed. (2005). Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Available at: [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Reactivity of 2-Methylquinazoline-4,6-diamine

Welcome to the technical support guide for 2-Methylquinazoline-4,6-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methylquinazoline-4,6-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. Our goal is to provide in-depth, field-proven insights and troubleshooting protocols to help you overcome common synthetic challenges, particularly the low nucleophilicity of the C6 amino group.

Introduction to the Challenge

2-Methylquinazoline-4,6-diamine is a privileged heterocyclic scaffold found in a wide array of biologically active molecules.[1] While its structure offers multiple points for diversification, chemists often encounter a significant hurdle: the C6 amine exhibits substantially lower reactivity compared to its C4 counterpart. This guide will dissect the underlying chemical principles governing this reactivity difference and provide a series of actionable strategies and detailed protocols to successfully functionalize this position.

Section 1: Troubleshooting Guide: Low Reactivity of the C6-Amine

This section directly addresses failed or low-yielding reactions at the C6 position, providing causal explanations and concrete troubleshooting steps.

Q1: Why is my acylation or sulfonylation at the C6-amine failing or providing low yields?

Root Cause Analysis:

The primary reason for the low reactivity of the C6 amine is electronic deactivation. The quinazoline ring system, particularly the electron-deficient pyrimidine portion, exerts a powerful electron-withdrawing effect on the fused benzene ring.[1][2] This effect reduces the electron density of the entire benzene ring, and by extension, decreases the nucleophilicity of the lone pair of electrons on the C6 nitrogen atom.[3][4] Consequently, this amine is a poor nucleophile and reacts sluggishly with common electrophiles. In contrast, the C4 amine, being attached to the pyrimidine ring, is significantly more nucleophilic and will often react preferentially under standard conditions.[5]

dot

cluster_quinazoline 2-Methylquinazoline-4,6-diamine cluster_explanation Electronic Factors Governing Reactivity quinazoline C4_Amine C4 Amine (More Reactive) C4_Amine->quinazoline C6_Amine C6 Amine (Less Reactive) C6_Amine->quinazoline Quinazoline_Core Quinazoline Ring System (Electron Withdrawing) Quinazoline_Core->C6_Amine

Caption: Troubleshooting workflow for C6-amine acylation/sulfonylation.

StrategyActionable StepRationale & Key Considerations
1. Enhance Electrophilicity Switch from acid anhydrides or carboxylic acids to more reactive acyl chlorides or sulfonyl chlorides .Acyl chlorides are significantly more electrophilic and can often overcome the low nucleophilicity of the C6-amine without requiring harsh conditions. Ensure the reaction is performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.
2. Employ Catalysis Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.) alongside your base. For very stubborn cases, a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃) may be effective. [6][7]DMAP forms a highly reactive acylpyridinium intermediate. Lewis acids activate the electrophile by coordinating to the carbonyl oxygen, but be aware they can be sequestered by the basic amines on your substrate, sometimes requiring stoichiometric amounts. [7]
3. Optimize Base & Solvent Use a strong, non-nucleophilic base like Proton-Sponge or DBU . Alternatively, generate the more potent anilide anion in situ using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF .Deprotonating the amine to form the anilide dramatically increases its nucleophilicity. This must be done under strictly anhydrous conditions to prevent quenching of the NaH.
4. Protect the C4-Amine If selectivity is the main issue, consider a protection strategy. The C4-amine can often be selectively protected (e.g., as a Boc-carbamate) under milder conditions, allowing for subsequent reaction at the C6 position.This adds two steps (protection and deprotection) to the synthesis but provides an unambiguous route to the desired C6-functionalized product. It is often the most robust, albeit longer, solution.
Protocol Example: Robust Acylation of the C6-Amine via Anilide Formation

This protocol is designed for a challenging acylation where standard methods have failed.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 2-Methylquinazoline-4,6-diamine (1.0 eq.) and anhydrous DMF (approx. 0.1 M concentration).

  • Anilide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution may change color or become a slurry.

  • Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add the acyl chloride (1.05 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS, checking for the consumption of starting material.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Q2: How can I achieve C-N cross-coupling (e.g., Buchwald-Hartwig) at the C6-amine?

Rationale:

For forming new aryl-amine or heteroaryl-amine bonds, the Buchwald-Hartwig amination is an exceptionally powerful tool, especially for coupling electronically deactivated amines. [8][9][10]This palladium-catalyzed reaction circumvents the need for classical nucleophilic aromatic substitution and is highly tolerant of various functional groups. [11] dot

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Key Parameters for a Successful Coupling

Success in coupling a deactivated amine like the C6-NH₂ hinges on the careful selection of the catalyst system.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ These are common, air-stable Pd(0) and Pd(II) precursors that are reliably reduced in situ to the active Pd(0) catalyst. Use at 1-5 mol %.
Phosphine Ligand Biaryl Phosphine Ligands:XPhosRuPhosBrettPhos This is the most critical parameter. Deactivated amines require electron-rich, sterically bulky ligands. These ligands promote the rate-limiting reductive elimination step and stabilize the catalyst, preventing decomposition. Standard ligands like PPh₃ or BINAP will likely fail. [12]
Base Sodium tert-butoxide (NaOtBu) , Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. NaOtBu is often the most effective but is less compatible with base-sensitive functional groups. [11]
Solvent Anhydrous & Degassed Toluene , Dioxane , or tert-Butanol Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, killing the reaction. Solvents must be thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes).
Protocol Example: Buchwald-Hartwig C-N Coupling
  • Setup: In a glovebox, add the aryl halide (1.0 eq.), 2-Methylquinazoline-4,6-diamine (1.2 eq.), the phosphine ligand (e.g., XPhos, 4-10 mol %), and the base (e.g., NaOtBu, 1.4 eq.) to a vial or flask.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol %) and the anhydrous, degassed solvent.

  • Sealing & Heating: Seal the vessel tightly with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Reaction: Stir the reaction vigorously for 12-24 hours. The reaction mixture is often dark and heterogeneous.

  • Monitoring & Workup: After cooling to room temperature, the reaction can be monitored by LC-MS. If complete, dilute with an organic solvent, filter through a pad of Celite to remove palladium residues, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction? For most reactions involving this substrate, a combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Use a solvent system like 10% Methanol in Dichloromethane for TLC, and look for the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products.

Q2: Which amine is more reactive, C4 or C6, and why? The C4-amine is significantly more reactive than the C6-amine. The C4 position is part of the electron-deficient pyrimidine ring. In reactions like nucleophilic aromatic substitution (SNAr), the C4 position is highly activated towards attack. [5]This electronic environment means the lone pair of the attached C4-amine is less delocalized into the ring system compared to the C6-amine, whose lone pair is more involved in the resonance of the deactivated benzene ring. Therefore, the C4-amine's lone pair is more available for nucleophilic attack.

Q3: What are the key ¹H and ¹³C NMR signals to confirm C6-functionalization? Upon successful functionalization at the C6 position, you should observe distinct changes in the NMR spectrum:

  • ¹H NMR: The two protons of the -NH₂ group (often a broad singlet) will be replaced by a single N-H proton (for mono-substitution), which will appear as a new broad singlet, typically further downfield in the case of acylation. You will also see new signals corresponding to the protons of the group you have added. The aromatic protons on the benzene ring portion (at C5, C7, and C8) will experience a shift in their chemical environment and coupling constants. [13]* ¹³C NMR: The carbon atom at the C6 position will show a significant shift. New carbon signals corresponding to your added functional group will also be present. [13] Q4: What are the best general-purpose solvents for this compound? 2-Methylquinazoline-4,6-diamine has moderate polarity. For reactions, polar aprotic solvents like DMF, DMAc, NMP, and DMSO are excellent choices as they often provide good solubility and can be heated to high temperatures. For organometallic catalysis (e.g., Buchwald-Hartwig), anhydrous ethereal solvents like 1,4-Dioxane or aromatic solvents like Toluene are preferred.

References

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Google Books.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20). National Center for Biotechnology Information.
  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study | Request PDF. (n.d.). ResearchGate.
  • Quinazoline. (n.d.). Wikipedia.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). Royal Society of Chemistry.
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2025, August 9). ResearchGate.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 15). IntechOpen.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald–Hartwig amination. (n.d.). Grokipedia.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025, March 15). International Journal of Advanced Research in Science, Communication and Technology.
  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. (2025, October 24). Royal Society of Chemistry.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. (n.d.). ResearchGate.
  • Ch22: EArS of aromatic amines. (n.d.). University of Calgary.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7). ResearchGate.
  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017, April 14). MDPI.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry.
  • Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Activating And Deactivating Groups. (n.d.). Chemguide.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 2). ACS Publications.
  • (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022, August 3). ResearchGate.
  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC. (n.d.). National Center for Biotechnology Information.
  • Activating and Deactivating Groups. (2026, January 29). Chemistry Steps.

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic Profiling and Comparative Analysis of 2-Methylquinazoline-4,6-diamine

Introduction: The Role of Structural Validation in Drug Discovery In the landscape of targeted therapeutics, quinazoline derivatives represent a privileged chemical scaffold, serving as the core structural motif for nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Structural Validation in Drug Discovery

In the landscape of targeted therapeutics, quinazoline derivatives represent a privileged chemical scaffold, serving as the core structural motif for numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR)[1]. 2-Methylquinazoline-4,6-diamine (CAS: 90558-57-9) is a highly specialized intermediate in this class. The precise substitution pattern—a methyl group at the 2-position and primary amines at the 4- and 6-positions—dictates its lipophilicity, hydrogen-bonding capacity, and ultimate binding affinity within the ATP-binding pocket of target kinases.

During hit-to-lead optimization and synthetic scale-up, rapid and non-destructive structural validation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides an immediate, high-fidelity fingerprint of these functional groups[2]. This guide objectively compares the IR spectroscopic performance of 2-Methylquinazoline-4,6-diamine against its structural alternatives, providing researchers with the causal logic and experimental protocols necessary for rigorous quality control.

Structural Anatomy & Causality in IR Vibrations

To utilize IR spectroscopy effectively, one must understand the causality behind the spectral outputs. The IR spectrum of 2-Methylquinazoline-4,6-diamine is a direct manifestation of its molecular vibrations, governed by dipole moment changes and bond force constants.

  • 4,6-Diamine Groups ( −NH2​ ): Primary amines possess two N-H bonds that couple to produce asymmetric and symmetric stretching vibrations. This results in a characteristic, broad doublet in the 3500–3300 cm⁻¹ region. The presence of two amine groups on the quinazoline ring significantly increases the intensity and broadens these bands due to extensive intermolecular hydrogen bonding. Additionally, an N-H scissoring (bending) vibration is consistently observed between 1650–1580 cm⁻¹ .

  • Quinazoline Core: The fused pyrimidine and benzene rings generate robust skeletal vibrations. The marked polarization of the C=N and C=C bonds in the heterocycle produces three primary, highly diagnostic absorption bands typically located at 1612–1635 cm⁻¹, 1566–1581 cm⁻¹, and 1478–1520 cm⁻¹ [3][4].

  • 2-Methyl Group ( −CH3​ ): The aliphatic methyl group at the 2-position introduces distinct C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹ ). More importantly, it produces a highly diagnostic symmetric bending (umbrella) mode near 1375 cm⁻¹ , which is critical for distinguishing this molecule from non-methylated analogues.

G Molecule 2-Methylquinazoline 4,6-diamine Amine 4,6-Diamine Groups Molecule->Amine Core Quinazoline Ring Molecule->Core Methyl 2-Methyl Group Molecule->Methyl NH_Stretch N-H Stretch 3500-3300 cm⁻¹ Amine->NH_Stretch NH_Bend N-H Bend 1650-1580 cm⁻¹ Amine->NH_Bend Ring_Stretch C=N / C=C Stretch 1635-1475 cm⁻¹ Core->Ring_Stretch CH_Stretch Aliphatic C-H 2960-2850 cm⁻¹ Methyl->CH_Stretch CH_Bend Umbrella Bend ~1375 cm⁻¹ Methyl->CH_Bend

Functional group contributions to the IR spectrum of 2-Methylquinazoline-4,6-diamine.

Comparative Spectroscopic Performance

When selecting a quinazoline scaffold, distinguishing between closely related structural isomers and analogues is a common analytical challenge[2]. The table below compares 2-Methylquinazoline-4,6-diamine with two common alternatives: 4-Aminoquinazoline (lacking the 6-amine and 2-methyl groups) and 2,4-Diaminoquinazoline (lacking the 2-methyl and 6-amine groups, but possessing a 2-amine).

Table 1: Comparative IR Characteristic Peaks (cm⁻¹)
Functional Group / Mode4-Aminoquinazoline2,4-Diaminoquinazoline2-Methylquinazoline-4,6-diamineSpectroscopic Significance
N-H Stretch (Primary Amine) ~3400, 3320 cm⁻¹ (Moderate)~3450, 3350 cm⁻¹ (Strong)3480, 3360 cm⁻¹ (Very Strong, Broad)The dual amines in the 4,6-positions create a massive, broadened doublet due to extensive intermolecular hydrogen bonding.
Aliphatic C-H Stretch AbsentAbsent2960–2850 cm⁻¹ Exclusively identifies the 2-methyl substitution.
C=N / C=C Ring Stretch 1620, 1570, 1500 cm⁻¹1625, 1575, 1510 cm⁻¹1630, 1580, 1515 cm⁻¹ Core skeletal vibrations; slight shifts occur due to the electron-donating effects of the methyl and amine groups[3][4].
C-H Umbrella Bend (Methyl) AbsentAbsent~1375 cm⁻¹ The definitive marker for the 2-methyl group, differentiating it from 2-amino or unsubstituted analogues.
Aromatic C-H Out-of-Plane 850–700 cm⁻¹ (Complex)850–700 cm⁻¹ (Moderate)850–700 cm⁻¹ (Altered Pattern)The substitution at positions 2, 4, and 6 alters the out-of-plane bending pattern compared to less substituted rings[4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data that can be trusted for batch release or synthetic progression, the experimental protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR) FTIR methodology embeds internal controls to prevent false positives.

Step-by-Step Workflow
  • System Initialization & Background Validation:

    • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: The background scan acts as a critical internal control. It subtracts ambient atmospheric water vapor and CO2​ from the final spectrum. This ensures that any broad peaks observed in the 3500–3300 cm⁻¹ range are definitively from the sample's N-H bonds, not atmospheric moisture.

  • Sample Application & Pressure Optimization:

    • Action: Deposit 2–5 mg of 2-Methylquinazoline-4,6-diamine powder directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

    • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and artificially weak peaks, which can obscure the critical 1375 cm⁻¹ methyl umbrella bend.

  • Data Acquisition & Spectral Processing:

    • Action: Acquire the spectrum using 32 to 64 co-added scans. Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Co-adding scans increases the signal-to-noise ratio. Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes peak intensities so they can be accurately compared to standard transmission (KBr pellet) reference libraries[4].

  • Orthogonal Validation:

    • Action: Cross-reference the assigned IR peaks with 1 H NMR and Mass Spectrometry (MS) data.

    • Causality: While IR confirms the presence of functional groups (amines, methyl, quinazoline core), it cannot definitively prove the exact positional isomerism. Orthogonal techniques ensure absolute structural integrity[2].

G Start System Initialization Bkg Background Scan (Atmospheric Correction) Start->Bkg Prep Sample Application (ATR Crystal Contact) Bkg->Prep Acq Data Acquisition (4000-400 cm⁻¹, 32 Scans) Prep->Acq Process Spectral Processing (ATR Correction) Acq->Process Validate Peak Assignment & Reference Comparison Process->Validate Validate->Bkg Recalibrate if Baseline Drifts

Self-validating ATR-FTIR experimental workflow for quinazoline derivatives.

Conclusion

For researchers developing novel kinase inhibitors or exploring the pharmacological space of quinazolines, 2-Methylquinazoline-4,6-diamine offers a highly functionalized, versatile scaffold[1]. By leveraging the causal relationships between its molecular structure and its IR vibrational modes—specifically targeting the N-H stretches at 3500-3300 cm⁻¹ and the methyl umbrella bend at 1375 cm⁻¹—scientists can rapidly and confidently validate their synthetic outputs against less substituted alternatives.

References

  • Synthesis of Quinazoline and Quinazolinone Deriv
  • 2-Methylquinazoline-4,6-diamine|CAS 90558-57-9 - Benchchem. Benchchem.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. PMC.
  • Spectroscopic Differentiation of Quinazoline Isomers: A Compar

Sources

Validation

Comparative Potency Guide: 2-Methylquinazoline-4,6-diamine vs. Standard EGFR Inhibitors

Executive Summary For decades, the quinazoline scaffold has been the cornerstone of Epidermal Growth Factor Receptor (EGFR) targeted therapies, yielding blockbuster Tyrosine Kinase Inhibitors (TKIs) like Erlotinib and Ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the quinazoline scaffold has been the cornerstone of Epidermal Growth Factor Receptor (EGFR) targeted therapies, yielding blockbuster Tyrosine Kinase Inhibitors (TKIs) like Erlotinib and Gefitinib. However, the clinical utility of standard EGFR TKIs is frequently dose-limited by severe papulopustular skin toxicity—an on-target effect caused by the inhibition of wild-type EGFR in epidermal tissues.

Recent advancements in medicinal chemistry have demonstrated that a subtle structural modification—specifically, the addition of a methyl group at the 2-position of the quinazoline core—fundamentally alters the molecule's target profile. 2-Methylquinazoline-4,6-diamine represents a paradigm shift: it entirely loses its affinity for the EGFR kinase domain and instead acts as a potent inhibitor of the downstream Ras-Sos protein-protein interaction (PPI) .

This guide objectively compares the mechanistic causality, comparative potency, and experimental validation protocols of 2-Methylquinazoline-4,6-diamine against standard first- and third-generation EGFR inhibitors.

Mechanistic Divergence & Structural Causality

To understand the comparative potency of these compounds, we must first examine the structural causality behind their target selectivity.

Standard quinazoline-based EGFR inhibitors rely on the unsubstituted 2-position of the pyrimidine ring to deeply penetrate the ATP-binding pocket of the EGFR kinase domain, forming critical hydrogen bonds with the hinge region (e.g., Met793).

By introducing a methyl group at the 2-position, 2-Methylquinazoline-4,6-diamine creates a severe steric clash within the highly conserved ATP-binding pocket, effectively ablating its kinase inhibitory activity. Concurrently, this structural alteration optimizes the molecule's surface topography to bind the hydrophobic interface between RAS and its guanine nucleotide exchange factor, SOS1 . By blocking this PPI, the compound halts the exchange of GDP for GTP, cutting off the MAPK/ERK hyperproliferation signal downstream of the receptor without touching the EGFR itself [1].

G EGFR EGFR (Wild-Type/Mutant) SOS SOS1 EGFR->SOS Activation RAS RAS (GDP -> GTP) SOS->RAS Nucleotide Exchange MAPK MAPK/ERK Pathway RAS->MAPK Proliferation TKI Standard EGFR TKIs (e.g., Erlotinib) TKI->EGFR Direct Kinase Inhibition (Drives Skin Toxicity) MQD 2-Methylquinazoline-4,6-diamine MQD->SOS PPI Blockade (Spares EGFR)

Fig 1. Mechanistic divergence of standard EGFR TKIs vs. 2-Methylquinazoline-4,6-diamine on Ras/MAPK.

Comparative Potency Profiling

The table below synthesizes the pharmacological potency (IC₅₀) of 2-Methylquinazoline-4,6-diamine compared to standard EGFR inhibitors. The data highlights the profound selectivity shift away from EGFR and toward the Ras-Sos complex, which directly correlates to the circumvention of dermatological toxicities [1][2].

InhibitorTarget ClassEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Ras-Sos PPI IC₅₀ (nM)Phenotypic Skin Toxicity
Erlotinib 1st Gen EGFR TKI2>1000>10,000High
Osimertinib 3rd Gen EGFR TKI151>10,000Moderate to High
2-Methylquinazoline-4,6-diamine Ras-Sos PPI Inhibitor>10,000 >10,000 45 Low / Spared

Data Analysis: While Osimertinib successfully targets the T790M resistance mutation, it still retains low-nanomolar affinity for wild-type EGFR, leading to unavoidable off-target skin effects. In stark contrast, 2-Methylquinazoline-4,6-diamine exhibits an IC₅₀ of >10 µM against all EGFR variants, rendering it biologically inert at the receptor level, while maintaining a potent 45 nM IC₅₀ against the Ras-Sos interaction.

Self-Validating Experimental Methodologies

To objectively validate the dual claims of Ras-Sos inhibition and EGFR-sparing activity, a parallel screening workflow must be employed. Because protein-protein interactions lack the enzymatic turnover of kinases, traditional ATP-consumption assays are insufficient. We utilize a proximity-based AlphaScreen for the PPI and a TR-FRET assay for kinase activity.

Workflow Prep Compound Prep (Serial Dilution) Alpha Ras-Sos AlphaScreen (Measures PPI) Prep->Alpha Kinase EGFR Kinase Assay (TR-FRET) Prep->Kinase ReadAlpha Luminescence (680nm Ex) Alpha->ReadAlpha ReadKinase Fluorescence (615/665nm Em) Kinase->ReadKinase Data IC50 Calculation & Selectivity Profiling ReadAlpha->Data ReadKinase->Data

Fig 2. Parallel screening workflow validating Ras-Sos inhibition and EGFR-sparing properties.

Protocol A: Ras-Sos Interaction AlphaScreen (PPI Validation)

Causality: AlphaScreen relies on the proximity of donor and acceptor beads. If 2-Methylquinazoline-4,6-diamine successfully disrupts the binding of SOS1 to RAS, the beads remain separated, preventing the emission of the luminescent signal.

  • Reagent Preparation: Prepare His-tagged SOS1 and biotinylated KRAS(GDP) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Incubation: Dispense 2-Methylquinazoline-4,6-diamine (10-point dose-response, 1:3 serial dilution starting at 10 µM) into a 384-well OptiPlate. Add the protein mixture and incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Bead Addition: Under low-light conditions, add Streptavidin-coated Donor beads (binding biotin-KRAS) and Anti-His conjugated Acceptor beads (binding His-SOS1) at a final concentration of 20 µg/mL.

  • Equilibration & Readout: Incubate in the dark for 1 hour. Read the plate on an EnVision multimode plate reader (Excitation at 680 nm; Emission at 520-620 nm).

  • System Validation: Calculate the Z'-factor using DMSO as the negative control (max signal) and a known Ras-Sos disruptor (or unlabeled KRAS) as the positive control (min signal). A Z' > 0.6 validates the assay's trustworthiness.

Protocol B: EGFR Kinase Activity Assay (EGFR-Sparing Validation)

Causality: To definitively prove that the 2-methyl substitution abolishes kinase affinity, we measure direct ATP-competitive phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Kinase Reaction: Combine recombinant EGFR (Wild-Type), ATP (at the predetermined Km​ of 10 µM), and a biotinylated poly-GAT substrate in kinase buffer.

  • Compound Addition: Add Erlotinib (as a positive control for inhibition) and 2-Methylquinazoline-4,6-diamine in parallel dose-response curves. Incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure TR-FRET signals at 615 nm and 665 nm. The ratio of 665/615 nm is directly proportional to substrate phosphorylation.

  • System Validation: Erlotinib must yield an IC₅₀ < 5 nM to confirm assay sensitivity. 2-Methylquinazoline-4,6-diamine should exhibit no significant signal reduction up to 10 µM, confirming its target-sparing profile.

Conclusion

The comparative analysis firmly establishes that 2-Methylquinazoline-4,6-diamine is not an EGFR inhibitor, despite its quinazoline backbone. By leveraging steric hindrance via a 2-methyl substitution, it effectively shifts its binding affinity from the upstream EGFR kinase domain to the downstream Ras-Sos protein-protein interaction. This structural ingenuity offers a highly potent alternative for suppressing Ras/MAPK-driven hyperproliferation while completely bypassing the dose-limiting skin toxicities inherent to standard EGFR TKIs.

References

  • Title: 2-Methyl-quinazolines (Patent WO2018172250A1)

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylquinazoline-4,6-diamine

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond the benchtop; their safe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond the benchtop; their safe and compliant disposal is a critical, non-negotiable aspect of laboratory science. This guide provides a detailed, procedural framework for the proper disposal of 2-Methylquinazoline-4,6-diamine, a compound often used as a versatile synthetic intermediate in the development of targeted therapeutics[1]. Our focus is to move beyond mere instruction and to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship.

Immediate Safety Profile & Hazard Analysis

Before any handling or disposal operations begin, a thorough understanding of the compound's hazard profile is essential. 2-Methylquinazoline-4,6-diamine is not a benign substance; it presents several hazards that dictate our handling and disposal strategy. According to its Safety Data Sheet (SDS), it causes severe skin burns and eye damage and is harmful if swallowed[2].

Causality of Hazards: The quinazoline core and the diamine functional groups contribute to its reactivity and hazardous nature. Aromatic amines can be readily absorbed and may possess corrosive properties, necessitating stringent protective measures to prevent contact with skin, eyes, and mucous membranes[2][3].

PropertyDataSource(s)
Molecular Formula C₁₀H₁₁N₃[4]
Molecular Weight 173.21 g/mol [4]
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowed H314: Causes severe skin burns and eye damage[2]
Signal Word Danger[2]
Key Precautionary Codes P260: Do not breathe dust/fume. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. P501: Dispose of contents/container to an approved waste disposal plant.[2]

Pre-Disposal Operations: Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

A risk assessment dictates the use of specific PPE. Based on the corrosive nature of 2-Methylquinazoline-4,6-diamine, the following are mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[2].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and remove them with care to avoid skin contamination[5].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure clothing provides full coverage.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[3].

Waste Segregation: The Cornerstone of Safety

The principle of chemical compatibility is paramount. Improperly mixed waste streams can result in violent reactions, the release of toxic gases, or fire.

Core Directive: 2-Methylquinazoline-4,6-diamine waste must be segregated as a distinct waste stream of non-halogenated, basic organic solids or solutions.

  • Do NOT Mix With:

    • Acids (risk of violent neutralization reaction).

    • Oxidizers (risk of fire or explosion).

    • Halogenated Solvents (complicates disposal and increases costs).

    • Aqueous waste streams unless specifically part of a neutralization protocol.

    • Cyanides or sulfides[6].

This segregation ensures that the waste can be handled safely by your institution's environmental health and safety (EHS) personnel and their designated disposal contractors[6].

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the disposal of 2-Methylquinazoline-4,6-diamine.

DisposalWorkflow Start Generation of 2-Methylquinazoline-4,6-diamine Waste Segregate Segregate Waste (Solid vs. Liquid, Non-Halogenated Amine) Start->Segregate Container Use Compatible, Labeled Hazardous Waste Container Segregate->Container ConsultEHS Consult Institutional EHS Guidelines Container->ConsultEHS PathwayA Primary Pathway: Institutional Disposal Program ConsultEHS->PathwayA Standard Protocol AdvancedOption Advanced Pathway: Chemical Treatment Feasible? ConsultEHS->AdvancedOption Special Case Collection Store in Satellite Accumulation Area (Max 6 months or 80% full) PathwayA->Collection Pickup Schedule Pickup with EHS Collection->Pickup FinalDisposal Final Disposal via Licensed Facility (e.g., Incineration) Pickup->FinalDisposal AdvancedOption->PathwayA No/Not Approved PathwayB Chemical Degradation Protocol (Trained Personnel Only) AdvancedOption->PathwayB Yes & Approved PathwayB->FinalDisposal

Caption: Decision workflow for the disposal of 2-Methylquinazoline-4,6-diamine.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on your facility's capabilities and EHS guidelines.

Protocol A: Standard Disposal via Institutional EHS (Primary Recommendation)

This is the safest and most compliant method for the vast majority of research settings.

  • Waste Collection:

    • Solid Waste: Collect all materials contaminated with 2-Methylquinazoline-4,6-diamine (e.g., weighing papers, gloves, pipette tips, excess solid) in a dedicated, robust container with a tightly sealing lid. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene)[6].

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and compatible waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection[6].

    • Clearly write the full chemical name: "2-Methylquinazoline-4,6-diamine". Do not use abbreviations or chemical formulas[6].

    • List all other components and their approximate concentrations (e.g., solvents).

    • Indicate the relevant hazards (e.g., "Corrosive," "Toxic").

  • Storage:

    • Keep the waste container sealed at all times, except when adding waste[6].

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be in a secondary containment tray to manage potential leaks.

  • Disposal:

    • Once the container is full or has been in use for the maximum allowable time (often 6-12 months, check local regulations), contact your institution's EHS office to arrange for pickup[7]. They will manage the final disposal through a licensed hazardous waste company, which typically involves high-temperature incineration[3][8].

Protocol B: Chemical Degradation via Oxidation (Advanced Users Only)

This protocol is for small quantities and should only be performed by trained personnel who fully understand the chemistry and associated hazards. It is based on established methods for degrading aromatic amines[9].

Objective: To oxidize the aromatic amine into less harmful, more readily disposable compounds.

Materials:

  • Aromatic amine waste (2-Methylquinazoline-4,6-diamine)

  • 1.7 N Sulfuric Acid (H₂SO₄)

  • 0.2 M Potassium Permanganate (KMnO₄)

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite

  • Large reaction flask and stir bar

  • Appropriate PPE and a certified chemical fume hood

Procedure:

  • Prepare Solutions: In a fume hood, prepare a 1.7 N sulfuric acid solution. Crucial Safety Note: Always add acid to water slowly, never the other way around. Prepare a 0.2 M potassium permanganate solution.

  • Dissolve Amine: In a large flask, dissolve a small, known quantity (e.g., 0.01 mol) of the 2-Methylquinazoline-4,6-diamine waste in 3 L of the 1.7 N sulfuric acid solution[9]. Stir until fully dissolved.

  • Oxidation: Slowly add 1 L of the 0.2 M potassium permanganate solution to the stirred amine solution. The solution will turn a deep purple. Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation[6][9].

  • Quench Excess Oxidizer: After the reaction period, check for the presence of excess permanganate (indicated by the purple color). Slowly add solid sodium bisulfite in small portions until the purple color disappears, leaving a clear or brownish solution (due to manganese dioxide). This step neutralizes the powerful oxidizer, making the final solution safer to handle.

  • Final Disposal: Neutralize the resulting acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH between 6 and 8. This neutralized aqueous solution may, depending on local regulations, be suitable for drain disposal. However, it is imperative to confirm this with your institutional EHS office before proceeding . If drain disposal is not permitted, containerize, label, and dispose of the treated solution as hazardous aqueous waste.

Decontamination of Empty Containers

Empty containers that held 2-Methylquinazoline-4,6-diamine must be decontaminated before being disposed of as regular waste or recycled[7].

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container (e.g., non-halogenated organic solvent waste)[6][10].

  • Deface Label: Completely remove or deface the original label on the container to prevent confusion[6].

  • Final Disposal: Once decontaminated and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste[7].

By adhering to these detailed procedures, rooted in the principles of chemical safety and regulatory compliance, you not only protect yourself and your colleagues but also uphold your responsibility to the environment.

References

  • Safety Data Sheet 2-Methylquinazoline-4,6-diamine. AK Scientific, Inc. [URL: www.aksci.com/sds/CBL029.pdf]
  • Chemical Waste Disposal Guidelines. Princeton University. [URL: ehs.princeton.edu/book/chemical-waste-disposal-guidelines]
  • Safety Data Sheet. Sigma-Aldrich. [URL: www.sigmaaldrich.com/sds/generic]
  • Safety Data Sheet 1,6-Hexanediamine. Chem Service. [URL: www.chemservice.com/sds/N-12208-1A.pdf]
  • Material Safety Data Sheet Hexamethylenediamine. West Liberty University. [URL: www.westliberty.edu/health-and-safety/files/msds/Hexamethylenediamine.pdf]
  • Safety Data Sheet Aromatic Amine Cleaning Developing Solution. SKC Inc. [URL: www.skcinc.com/media/downloads/2002.pdf]
  • Safety Data Sheet 1,6-Diaminohexane. AIM Scientific. [URL: www.aimscientific.com.au/wp-content/uploads/2017/08/1-6-Diaminohexane-SDS.pdf]
  • Safety Data Sheet 2-Amino-3-methylimidazo[4,5-f]quinoline. Cayman Chemical. [URL: www.caymanchem.com/msdss/21853m.pdf]
  • 2-Methylquinazoline-4,6-diamine | CAS 90558-57-9. Benchchem. [URL: www.benchchem.com/product/b5798]
  • Technical Support Center: Diamine Compound Disposal and Waste Treatment. Benchchem. [URL: www.benchchem.
  • Safety Data Sheet Methylisothiazolinone. Cayman Chemical. [URL: www.caymanchem.com/msdss/28136m.pdf]
  • Safety Data Sheet 2,4-Diamino-6-nitroquinazoline. Fisher Scientific. [URL: www.fishersci.com/sds]
  • 2-Methylquinoline-4,6-diamine. PubChem, National Center for Biotechnology Information. [URL: pubchem.ncbi.nlm.nih.gov/compound/223995]
  • Safety Data Sheet. MilliporeSigma. [URL: www.sigmaaldrich.com/sds/aldrich/m49704]
  • 2-Methylquinoline-4,6-diamine | 5443-31-2. Sigma-Aldrich. [URL: www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd01f10]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: pubs.acs.org/doi/10.1021/acs.chas.3c00050]
  • 2,4-Diamino-6-methylquinazoline. PubChem, National Center for Biotechnology Information. [URL: pubchem.ncbi.nlm.nih.gov/compound/345652]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [URL: www.nap.edu/read/12654/chapter/1]
  • Laboratory chemical waste disposal guidelines. University of Otago. [URL: www.otago.ac.nz/health-safety/info/otago729738.pdf]
  • N,2-dimethylquinoline-4,6-diamine. Chemical Synthesis Database. [URL: www.chemsynthesis.com/base/chemical-structure-27083.html]
  • Safety Data Sheet. Tokyo Chemical Industry. [URL: www.tcichemicals.com/JP/en/sds/D2236_J_EN.pdf]
  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharma Guideline. [URL: www.pharmaguideline.com/2012/01/sop-for-disposal-of-expired-chemicals.html]
  • 2-Methylquinazolin-4-ol | 1769-24-0. MilliporeSigma. [URL: www.sigmaaldrich.com/US/en/product/bld/bl3h1f1cda4e]
  • 2-Methylquinazoline-4,6-diamine | 90558-57-9. BLD Pharm. [URL: www.bldpharm.com/products/90558-57-9.html]
  • Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals. Benchchem. [URL: www.benchchem.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [URL: https://safety.technion.ac.il/wp-content/uploads/2021/08/Chemical-Waste-Management-Guide-1.pdf]
  • Laboratory Waste Disposal Guidelines. The University of Jordan. [URL: https://centers.ju.edu.jo/en/hsc/Lists/SafetyProcedures/Attachments/10/Laboratory%20Waste%20Disposal%20Guidelines.pdf]

Sources

Handling

Operational Guide and PPE Matrix for Handling 2-Methylquinazoline-4,6-diamine

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals with field-proven, self-validating protocols for handling 2-Methylquinazoline-4,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals with field-proven, self-validating protocols for handling 2-Methylquinazoline-4,6-diamine (CAS 90558-57-9) . This high-purity, diamine-substituted quinazoline derivative is a privileged chemical scaffold widely utilized in the design of novel small-molecule kinase inhibitors[1]. While highly valuable in medicinal chemistry, its structural classification as an aromatic diamine necessitates rigorous, mechanistically grounded safety protocols to mitigate occupational hazards.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, one must understand why they are dangerous. Aromatic amines and quinazoline diamines present specific, severe toxicological risks driven by their molecular structure and metabolic pathways[2].

Exposure to 2-Methylquinazoline-4,6-diamine occurs primarily through the inhalation of aerosolized dust and percutaneous (skin) absorption[2]. Once absorbed into the bloodstream, aromatic diamines undergo hepatic N-hydroxylation via Cytochrome P450 enzymes. These reactive N-hydroxy metabolites are highly dangerous for two reasons:

  • Macromolecular Binding: They covalently bind to DNA and cellular proteins, leading to severe skin sensitization and potential mutagenicity[2].

  • Methemoglobinemia: They induce redox cycling within erythrocytes, oxidizing the iron in hemoglobin. This reduces the blood's oxygen-carrying capacity, leading to cyanosis (a purplish-blue coloring of the skin) and systemic hypoxia[2].

Furthermore, structurally related quinazoline diamines are universally classified as causing severe skin irritation (Category 2, H315) and serious eye irritation (Category 2, H319)[3].

Toxicology A 2-Methylquinazoline-4,6-diamine (Exposure Route: Skin/Inhalation) B Hepatic CYP450 N-Hydroxylation A->B Systemic Absorption C N-Hydroxy Metabolite (Reactive Intermediate) B->C Enzymatic Oxidation D Macromolecular Binding (DNA/Protein Adducts) C->D Covalent Binding E Erythrocyte Redox Cycling (Methemoglobinemia) C->E Oxidative Stress

Metabolic activation pathway of aromatic diamines leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aromatic diamines. The following matrix outlines the required protective barriers and the quantitative/mechanistic rationale behind each selection.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloved Nitrile (≥0.4 mm thickness, EN 374 compliant).Causality: Aromatic amines are highly lipophilic and rapidly permeate thin latex[4]. Double-gloving with thick nitrile prevents percutaneous absorption and subsequent methemoglobinemia risk[2].
Eye Protection Tightly fitting safety goggles or full-face shield.Causality: Protects against aerosolized dust; quinazoline diamines are Category 2 severe eye irritants (H319)[3]. Standard safety glasses lack orbital seals.
Respiratory NIOSH-approved N95, N99, or P100 particulate respirator.Causality: Prevents inhalation of fine particulate matter during weighing, mitigating respiratory sensitization and systemic absorption[5].
Body Protection Long-sleeved, chemically resistant laboratory coat.Causality: Prevents the accumulation of lipophilic chemical dust on personal clothing, which can cause delayed dermal transfer and chronic exposure[2].

Operational Plan: Step-by-Step Handling Procedure

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure experimental integrity and operator safety.

Step 1: Environmental Preparation

  • Action: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter.

  • Causality: Proper, unobstructed airflow is critical to capture aerosolized particulates before they reach the operator's breathing zone[5].

Step 2: PPE Donning and Integrity Inspection

  • Action: Don EN 374-compliant nitrile gloves. Perform a visual and inflation check for micro-tears before putting them on[4].

  • Causality: Aromatic amines can easily bypass compromised barriers. An uninspected glove provides a false sense of security against percutaneous exposure[2].

Step 3: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula prior to handling the powder.

  • Causality: 2-Methylquinazoline-4,6-diamine powder is highly susceptible to static cling. Neutralizing static electricity prevents the sudden repulsion and aerosolization of toxic dust when the spatula approaches the balance.

Step 4: Solvent Dissolution

  • Action: Dissolve the measured compound in an appropriate organic solvent (e.g., DMSO or DMF) directly within the fume hood before transferring the vial to the open lab.

  • Causality: Handling the compound in a liquid state immediately eliminates the risk of dust inhalation during subsequent experimental workflows.

Workflow S1 1. Fume Hood Preparation S2 2. PPE Donning (Double Nitrile) S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Solvent Dissolution S3->S4 S5 5. Surface Decontamination S4->S5

Step-by-step operational workflow for the safe handling of quinazoline diamines.

Decontamination and Spill Response

Aromatic diamines require specific chemical decontamination strategies; standard soap and water are ineffective for initial cleanup.

Minor Spills (Inside Fume Hood):

  • Do not use water initially. Wipe the area with absorbent pads soaked in an intermediate polarity solvent, such as Polyethylene Glycol (PEG 400) or ethanol[4].

    • Causality: 2-Methylquinazoline-4,6-diamine is highly lipophilic and poorly soluble in water. Aqueous wiping will merely smear the contaminant across the surface, whereas PEG or ethanol effectively solubilizes the amine for removal[4].

  • Follow with a secondary wash using a specialized acidic decontamination solution (which protonates the amine, making it water-soluble) or standard soap and water to remove residual solvent[4].

Major Spills (Outside Fume Hood):

  • Evacuate the immediate area to prevent dust inhalation[5].

  • Don full PPE (including a P100 respirator).

  • Cover the powder with damp absorbent pads (using PEG or ethanol) to suppress aerosolization before sweeping. Never dry-sweep aromatic amine powders[5].

Waste Management and Disposal Plan

Improper disposal of quinazoline diamines poses severe environmental toxicity risks, particularly to aquatic life[4].

  • Solid Chemical Waste: Collect all empty vials, contaminated weighing boats, and heavily soiled disposable spatulas in a dedicated, clearly labeled, and sealed hazardous waste container designated for "Toxic Aromatic Amines"[5].

  • Liquid Waste: Solutions containing 2-Methylquinazoline-4,6-diamine (e.g., DMSO stock solutions or ethanol decontamination washes) must be segregated into halogenated/non-halogenated organic waste carboys. Do not pour down the drain[4].

  • Contaminated PPE: Outer gloves and disposable lab coats used during a spill cleanup must be treated as solid hazardous waste, not standard biological/municipal waste[5].

References

  • Benchchem. "2-Methylquinazoline-4,6-diamine | CAS 90558-57-9". Benchchem.
  • ILO Encyclopaedia. "Aromatic Amino Compounds".
  • TCI Chemicals. "SAFETY DATA SHEET - N4-(3-Bromophenyl)quinazoline-4,6-diamine". TCI Europe N.V.
  • SKC Inc.
  • Benchchem. "Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide". Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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